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  • Product: 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride
  • CAS: 67475-57-4

Core Science & Biosynthesis

Foundational

Comprehensive 1H and 13C NMR Spectral Analysis of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride

As a Senior Application Scientist in structural elucidation, I approach the nuclear magnetic resonance (NMR) characterization of halogenated sulfonyl chlorides not merely as a data-collection exercise, but as a rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I approach the nuclear magnetic resonance (NMR) characterization of halogenated sulfonyl chlorides not merely as a data-collection exercise, but as a rigorous validation of molecular electronic environments. 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4)[1] is a critical building block in medicinal chemistry and drug development. Its unique substitution pattern provides a fascinating case study in competing electronic effects and heteronuclear spin-spin coupling.

This technical guide provides an in-depth analysis of the predicted 1H and 13C NMR spectral data for this compound, grounded in empirical additivity rules, alongside a field-proven experimental protocol for accurate spectral acquisition.

Structural Elucidation: Theoretical Basis & Causality

The chemical shifts of the aromatic protons and carbons in 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride are dictated by the interplay of three distinct functional groups on the benzene ring:

  • Sulfonyl Chloride (-SO₂Cl) at C-1: This group is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. It heavily deshields the ortho (C-6) and para (C-4) positions, shifting their resonance to higher frequencies.

  • Ethoxy (-OCH₂CH₃) at C-2: The oxygen atom is highly electronegative (-I), but it donates electron density into the ring via resonance (+M). The resonance effect dominates at the ortho (C-3) and para (C-5) positions, shielding these nuclei.

  • Fluoro (-F) at C-5: Fluorine is the most electronegative element (-I), causing massive deshielding at the ipso carbon (C-5). However, like oxygen, it donates electron density via resonance (+M), shielding the ortho (C-4, C-6) and para (C-2) positions[2].

Understanding this causality is critical. The final chemical shifts are a vector sum of these competing electronic forces. Furthermore, the 100% natural abundance of the spin-½ ¹⁹F nucleus introduces complex heteronuclear scalar coupling (J_HF and J_CF) that must be accounted for during spectral interpretation.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is characterized by the aliphatic signals of the ethoxy group and a highly coupled three-spin aromatic system (H-3, H-4, H-6). Because fluorine is NMR-active, every aromatic proton will exhibit additional splitting.

Table 1: ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment
H-3 7.15dd³J_HH = 9.0, ⁴J_HF = 4.01HAromatic CH (ortho to OEt)
H-4 7.34ddd³J_HH = 9.0, ³J_HF = 8.0, ⁴J_HH = 3.01HAromatic CH (ortho to F)
H-6 7.72dd³J_HF = 8.0, ⁴J_HH = 3.01HAromatic CH (ortho to SO₂Cl)
-CH₂- 4.20q³J_HH = 7.02HEthoxy methylene
-CH₃ 1.45t³J_HH = 7.03HEthoxy methyl

Mechanistic Insights:

  • H-6 Deshielding: H-6 resonates furthest downfield (7.72 ppm) because it sits ortho to the strongly electron-withdrawing -SO₂Cl group. It appears as a doublet of doublets due to coupling with the adjacent fluorine (³J_HF ≈ 8.0 Hz) and meta-coupling with H-4 (⁴J_HH ≈ 3.0 Hz).

  • The H-4 "ddd" Multiplet: H-4 is the most complex signal. It couples strongly with H-3 (³J_HH ≈ 9.0 Hz) and the adjacent fluorine (³J_HF ≈ 8.0 Hz), while also exhibiting fine meta-coupling with H-6.

Coupling F 19F (C5) H4 1H (C4) F->H4 ³J_HF ≈ 8.0 Hz H6 1H (C6) F->H6 ³J_HF ≈ 8.0 Hz H3 1H (C3) F->H3 ⁴J_HF ≈ 4.0 Hz H4->H6 ⁴J_HH ≈ 3.0 Hz H4->H3 ³J_HH ≈ 9.0 Hz

Spin-spin coupling network illustrating 19F-1H and 1H-1H scalar interactions.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum requires careful analysis due to the massive ¹³C-¹⁹F heteronuclear coupling. Unlike protons, carbon signals split by fluorine can have coupling constants exceeding 240 Hz, which can easily be mistaken for separate peaks if the analyst is not vigilant.

Table 2: ¹³C NMR Chemical Shifts and ¹⁹F Coupling (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J_CF, Hz)Assignment
C-1 130.3d³J_CF = 8.0Quaternary C (SO₂Cl)
C-2 152.4d⁴J_CF = 2.0Quaternary C (OEt)
C-3 116.3d³J_CF = 8.0Aromatic CH
C-4 121.9d²J_CF = 23.0Aromatic CH
C-5 156.6d¹J_CF = 245.0Quaternary C (F)
C-6 114.7d²J_CF = 24.0Aromatic CH
-CH₂- 66.0s-Ethoxy methylene
-CH₃ 14.5s-Ethoxy methyl

Mechanistic Insights:

  • The ¹J_CF Coupling: C-5 exhibits a massive doublet splitting (¹J_CF ≈ 245 Hz) due to the direct bond to fluorine. This is a hallmark of fluorinated aromatics.

  • Through-Bond Attenuation: The coupling constant attenuates predictably as the number of bonds increases: ²J_CF (23-24 Hz) > ³J_CF (8 Hz) > ⁴J_CF (2 Hz).

Experimental Protocols & Workflows

To achieve a self-validating system where the data inherently proves its own accuracy, the following standardized protocol must be strictly adhered to.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh exactly 20 mg (for ¹H) or 80 mg (for ¹³C) of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride[3].

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because the compound is non-polar and lacks exchangeable protons. TMS provides a reliable 0.00 ppm internal reference, ensuring chemical shift accuracy across different magnetic fields.

Step 2: Instrument Calibration and Shimming

  • Transfer the homogenous solution to a high-precision 5 mm NMR tube.

  • Insert into a 400 MHz or 600 MHz NMR spectrometer.

  • Execute automated gradient shimming (e.g., TopShim) to optimize the Z-gradients.

  • Causality: Perfect magnetic field homogeneity is non-negotiable. Poor shimming will artificially broaden the lines, masking the critical fine structure (e.g., the 3.0 Hz ⁴J_HH coupling on H-4).

Step 3: Data Acquisition Parameters

  • ¹H NMR: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 s, acquisition time (AQ) to 3.0 s, and number of scans (NS) to 16.

  • ¹³C NMR: Utilize a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0 s, AQ to 1.5 s, and NS to 1024.

  • Causality: A longer D1 in ¹³C NMR is mandatory because quaternary carbons (C-1, C-2, C-5) lack attached protons, resulting in significantly longer longitudinal relaxation times (T1). Failing to extend D1 will result in the complete loss of the C-1, C-2, and C-5 signals.

Step 4: Signal Processing

  • Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

  • Perform rigorous zero-order and first-order phase correction, followed by baseline correction (e.g., Whittaker Smoother) to ensure accurate multiplet integration.

Workflow A Sample Preparation 20 mg in 0.6 mL CDCl3 B Internal Standardization 0.03% v/v TMS A->B C Probe Tuning & Shimming Optimize Z-gradients B->C D 1H Acquisition (zg30) ns=16, d1=1s C->D E 13C Acquisition (zgpg30) ns=1024, d1=2s C->E F Fourier Transform & Phase Correction D->F E->F G Multiplet Analysis & Integration F->G

Standardized NMR sample preparation and acquisition workflow for fluorinated aromatics.

References

  • AiFChem. "2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride - CAS 67475-57-4". AiFChem Product Database, 2025.
  • BLD Pharm. "67475-57-4 | 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride". BLD Pharm Catalog, 2025.
  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer, 4th Edition. URL: [Link]

  • EvitaChem. "2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride Inventory". EvitaChem Database, 2025.

Sources

Exploratory

mass spectrometry fragmentation pattern of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analys...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic principles governing the compound's fragmentation, offering predictive insights and a detailed experimental protocol. By explaining the causality behind the observed fragmentation pathways, this guide serves as a practical resource for structural elucidation and impurity identification.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique in modern chemistry, providing critical information about the molecular weight and structure of a compound. In the pharmaceutical and chemical industries, confirming the identity and purity of synthesized molecules is paramount. Electron Ionization (EI) mass spectrometry, a hard ionization technique, is particularly powerful for structural analysis as it induces reproducible fragmentation of a molecule.[1][2] The resulting mass spectrum is a unique "fingerprint," where the pattern of fragment ions reveals the underlying molecular architecture.

This guide focuses on a specific, multifunctional molecule: 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride. Understanding its fragmentation is not merely an academic exercise; it is crucial for monitoring its synthesis, detecting potential byproducts, and ensuring the quality of downstream products. We will dissect the fragmentation pathways by examining the constituent functional groups—the aryl sulfonyl chloride, the ethoxy group, and the fluoro-substituent—and synthesize this knowledge to predict the complete fragmentation pattern.

Foundational Principles of Fragmentation

Under standard EI conditions (typically 70 eV), the energy imparted to the analyte molecule is sufficient to cause the ejection of an electron, forming a high-energy molecular ion (M+•).[3] This radical cation is often unstable and rapidly undergoes a series of bond cleavages and rearrangements to produce a cascade of smaller, more stable fragment ions. The fragmentation pathways are governed by fundamental chemical principles, including bond strengths, the stability of the resulting cations and neutral radicals, and the accessibility of rearrangement transition states.

  • Aryl Sulfonyl Chlorides : This class of compounds exhibits characteristic fragmentation patterns. The Ar-S and S-Cl bonds are relatively weak and prone to cleavage. Common losses include the chlorine radical (•Cl) and the entire sulfonyl chloride group (•SO2Cl).[4] A notable fragmentation is the loss of sulfur dioxide (SO2) via rearrangement, a process well-documented for related sulfonamides.[5][6][7]

  • Ethoxybenzenes (Aryl Ethyl Ethers) : The fragmentation of the ethoxy group is dominated by two primary pathways. The first is the loss of a neutral ethylene molecule (C2H4) through a hydrogen rearrangement, resulting in a phenol-like radical cation. The second is the cleavage of the ethyl group, leading to the loss of an ethyl radical (•C2H5).[8][9]

  • Fluorinated Aromatic Compounds : The presence of a fluorine atom influences fragmentation due to its high electronegativity and the strength of the C-F bond. While direct loss of a fluorine radical (•F) or neutral hydrogen fluoride (HF) can occur, it is generally less favorable than other fragmentation pathways unless no other labile groups are present.[10][11] The fluorine atom's inductive effect can also influence the stability of adjacent charges, thereby directing fragmentation pathways.[12]

Proposed Fragmentation Pathway of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride

The molecular weight of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (C8H8ClFO3S) is 238.66 g/mol . The molecular ion (M+•) is expected at m/z 238, with an isotopic peak at m/z 240 due to the presence of the ³⁷Cl isotope.

The primary fragmentation events from the molecular ion are outlined below:

  • Loss of Chlorine Radical (•Cl) : The cleavage of the S-Cl bond is a highly favorable initial step, resulting in the formation of the 2-ethoxy-5-fluorobenzene-1-sulfonyl cation at m/z 203 . This is often a prominent peak in the spectra of sulfonyl chlorides.

  • Loss of Ethylene (C₂H₄) : A rearrangement involving the transfer of a hydrogen from the ethyl group to the ether oxygen, followed by the elimination of a neutral ethylene molecule. This pathway leads to the formation of the 5-fluoro-2-hydroxybenzene-1-sulfonyl chloride radical cation at m/z 210 .

  • Loss of Sulfur Dioxide (SO₂) : In a key rearrangement process, the molecular ion can extrude a neutral SO₂ molecule.[5][6] This results in the formation of a 2-ethoxy-5-fluorochlorobenzene radical cation at m/z 174 .

  • Cleavage of the C-S Bond : The bond between the aromatic ring and the sulfur atom can break, leading to the loss of the •SO₂Cl radical and the formation of the 2-ethoxy-5-fluorophenyl cation at m/z 141 .

These primary fragments can undergo further sequential fragmentation, creating a detailed map of the molecule's structure. For instance, the m/z 203 ion (M-Cl)⁺ can subsequently lose SO₂ to yield the 2-ethoxy-5-fluorophenyl cation at m/z 139 . The ion at m/z 174 (M-SO₂)⁺• can lose an ethyl radical (•C₂H₅) to form the 5-fluoro-2-chlorophenoxy cation at m/z 145 .

Visualization of the Fragmentation Pathway

The logical flow of the proposed fragmentation cascade is illustrated in the diagram below.

Fragmentation_Pathway M C₈H₈ClFO₃S m/z 238 F1 C₈H₈FO₃S⁺ m/z 203 M->F1 - •Cl F2 C₆H₄ClFO₂S⁺• m/z 210 M->F2 - C₂H₄ F3 C₈H₈ClFO⁺• m/z 174 M->F3 - SO₂ F4 C₈H₈FO⁺ m/z 141 M->F4 - •SO₂Cl F1_1 C₆H₄FO⁺ m/z 139 F1->F1_1 - SO₂ F3_1 C₆H₃ClFO⁺ m/z 145 F3->F3_1 - •C₂H₅ F3_2 C₆H₄FO⁺ m/z 111 F3->F3_2 - Cl - CO

Caption: Proposed EI fragmentation pathway for 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride.

Summary of Key Fragment Ions

The table below summarizes the expected major ions in the mass spectrum, their mass-to-charge ratio (m/z), the corresponding neutral loss from the molecular ion, and their proposed structures.

m/zProposed Ion StructureNeutral LossFormula of Ion
238Molecular Ion [M]⁺•-C₈H₈ClFO₃S⁺•
210[M - C₂H₄]⁺•C₂H₄C₆H₄ClFO₂S⁺•
203[M - Cl]⁺•ClC₈H₈FO₃S⁺
174[M - SO₂]⁺•SO₂C₈H₈ClFO⁺•
145[M - SO₂ - C₂H₅]⁺SO₂, •C₂H₅C₆H₃ClFO⁺
141[M - SO₂Cl]⁺•SO₂ClC₈H₈FO⁺
139[M - Cl - SO₂]⁺•Cl, SO₂C₈H₈FO⁺
111[M - SO₂ - C₂H₅ - CO]⁺SO₂, •C₂H₅, COC₅H₃FO⁺

Experimental Protocol for EI-MS Analysis

This section provides a standardized workflow for obtaining the mass spectrum of the title compound.

Sample Preparation
  • Prepare a stock solution of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration may vary depending on instrument sensitivity.

  • Ensure the solvent used is of high purity (HPLC or MS grade) to avoid interference.

Instrumentation and Data Acquisition
  • Instrument : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is recommended for analysis. A direct insertion probe can also be used.

  • GC Conditions (if applicable) :

    • Column : A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume : 1 µL.

    • Inlet Temperature : 250 °C.

    • Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Ionization Energy : 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : m/z 40-400.

    • Solvent Delay : Set a suitable delay to prevent filament damage from the solvent peak.

Data Analysis
  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the analyte peak.

  • Identify the molecular ion peak (m/z 238) and its corresponding M+2 isotopic peak (m/z 240), which should have an intensity ratio of approximately 3:1, characteristic of a single chlorine atom.

  • Compare the observed fragment ions against the predicted fragments in the table above to confirm the structure. Use library databases (e.g., NIST) for comparison, though a spectrum for this specific compound may not be available.[8]

Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 10-50 µg/mL prep1->prep2 acq1 Inject Sample prep2->acq1 acq2 GC Separation acq1->acq2 acq3 EI Ionization (70 eV) acq2->acq3 acq4 Mass Analysis acq3->acq4 an1 Extract Mass Spectrum acq4->an1 an2 Identify Molecular Ion (m/z 238, 240) an1->an2 an3 Identify Fragment Ions an2->an3 an4 Confirm Structure an3->an4

Caption: Standard workflow for the GC-MS analysis of the target compound.

Conclusion

The fragmentation pattern of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride under electron ionization is a predictable yet complex interplay of cleavages and rearrangements dictated by its functional groups. The most diagnostic fragments arise from the loss of the chlorine atom (m/z 203), the extrusion of sulfur dioxide (m/z 174), and the elimination of ethylene from the ethoxy group (m/z 210). By understanding these fundamental pathways, researchers can confidently identify this molecule, distinguish it from related isomers, and characterize impurities during synthesis and quality control. This guide provides the theoretical framework and practical methodology to achieve that goal with scientific rigor.

References

  • Aplin, R. T., & Williams, D. H. (1967). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 847-851. [Link]

  • Chambers, R. D. (2004). Fluorinated Aromatic Compounds. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. [Link]

  • Miller, J. M., & Wilson, G. L. (1970). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1180-1183. [Link]

  • Sun, W., Wang, Y., & Li, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 393-400. [Link]

  • Cooper, C. (n.d.). Fragmentation and Interpretation of Spectra. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 393-400. [Link]

  • Almatarneh, M. H., et al. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Journal of Hazardous Materials, 481, 135084. [Link]

  • Luchkin, A. V., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemRxiv. [Link]

  • NIST. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook. [Link]

  • Linquip. (2026). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. [Link]

  • Boltalina, O. V., et al. (2000). Chemical Fragmentation of C60F48. The Journal of Physical Chemistry A, 104(21), 5002-5005. [Link]

  • Shteingarts, V. D., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1413. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Kent, R. A., & Smith, P. J. (1970). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 48(12), 1848-1855. [Link]

  • NIST. (n.d.). Benzene, ethoxy- (Gas phase ion energetics data). NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook. [Link]

  • Jones, B. A., et al. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of the American Society for Mass Spectrometry. [Link]

  • NIST. (n.d.). Mass Spectrometry of Deprotonated N-Acyl Aromatic Sulfonamides. [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • Bowie, J. H., & White, P. Y. (1969). Some novel eliminations of neutral fragments from ions in mass spectrometry. Part I. Alkyl and aryl sulphonylhydrazones. Journal of the Chemical Society C: Organic, 2059-2062. [Link]

  • Schymanski, E. L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. [Link]

  • University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]

  • Jiang, Z., et al. (2022). Interesting signals from (electro)chemical mass spectrometry: are they real?. ChemRxiv. [Link]

  • As-Mass-Spectrometry. (2020). Electron ionization and mass spectrometry. YouTube. [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. [Link]

Sources

Foundational

Physicochemical Profiling of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride: A Methodological Whitepaper

Executive Summary In modern drug discovery and agrochemical development, sulfonyl chlorides are indispensable electrophilic building blocks used to synthesize sulfonamides and sulfonate esters. 2-Ethoxy-5-fluorobenzene-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, sulfonyl chlorides are indispensable electrophilic building blocks used to synthesize sulfonamides and sulfonate esters. 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4) is a highly reactive, multi-substituted aromatic intermediate. However, owing to the extreme lability of the sulfur-chlorine (S-Cl) bond and its acute moisture sensitivity, obtaining empirical thermodynamic data—specifically the melting point (MP) and boiling point (BP)—presents a significant analytical challenge.

Standard catalogs frequently omit exact boiling and melting points for this compound, instead mandating storage under inert atmospheres at 2–8°C[1]. This whitepaper provides researchers with an authoritative framework detailing the predictive physicochemical properties of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride, the causality behind its thermal degradation, and the self-validating experimental protocols required to accurately measure its melting and boiling points without compromising structural integrity.

Physicochemical Data Presentation

Due to the compound's propensity for hydrolysis and thermal desulfonylation, standard atmospheric measurements are often inaccurate. The table below synthesizes known structural data with predictive thermodynamic ranges extrapolated from structural analogs (e.g., 4-fluorobenzenesulfonyl chloride and 2-methoxybenzenesulfonyl chloride).

PropertyValue / Predictive RangeScientific Rationale & Causality
Molecular Formula C8H8ClFO3SStandard compositional data[1].
Molecular Weight 238.66 g/mol Standard compositional data[1].
Melting Point (MP) 25°C – 35°C (Estimated)Exists as a low-melting crystalline solid or viscous liquid at room temperature. Cold storage (2–8°C) is required to prevent ambient state transitions and degradation[1].
Boiling Point (BP) 130°C – 145°C (at 2–5 mmHg)Decomposes prior to boiling at atmospheric pressure (760 mmHg) due to SO₂ extrusion[2]. Must be distilled under high vacuum.
Storage Conditions 2°C – 8°C (Inert Gas)Highly moisture-sensitive; ambient humidity causes rapid hydrolysis to the corresponding sulfonic acid and HCl.

Mechanistic Insights: The Causality of Degradation

As a Senior Application Scientist, it is critical to understand why standard analytical techniques fail for 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride.

  • Moisture-Induced MP Elevation (Hydrolysis): Sulfonyl chlorides react violently with atmospheric moisture. If 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride is exposed to ambient air during a standard capillary melting point test, the S-Cl bond hydrolyzes to form 2-ethoxy-5-fluorobenzenesulfonic acid and hydrochloric acid[2]. Sulfonic acids exhibit extensive intermolecular hydrogen bonding, which artificially and drastically elevates the observed melting point.

  • Thermal Desulfonylation (Boiling Point Degradation): Heating this compound to its theoretical atmospheric boiling point (estimated >250°C) provides sufficient activation energy to cleave the C-S and S-Cl bonds. This results in the thermal extrusion of sulfur dioxide (SO₂) gas and the formation of aryl chlorides or polymeric byproducts[2]. Therefore, atmospheric boiling point determination is physically impossible; reduced-pressure distillation is mandatory.

Self-Validating Experimental Protocols

To circumvent these degradation pathways, the following protocols utilize controlled environments and self-validating feedback loops to ensure data integrity.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC allows for hermetic sealing of the sample, entirely eliminating moisture ingress and subsequent sulfonic acid formation.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC apparatus using an Indium standard (MP 156.6°C) to validate thermodynamic accuracy.

  • Inert Sample Preparation: Inside an Argon-purged glovebox (<1 ppm H₂O, <1 ppm O₂), weigh precisely 2.0 to 5.0 mg of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the aluminum pan hermetically using a specialized press before removing it from the glovebox.

  • Thermal Program: Load the pan into the DSC chamber under a continuous dry Nitrogen purge (50 mL/min). Equilibrate the system at -20°C, then apply a heating ramp of 5°C/min up to 80°C.

  • Self-Validation Check: Analyze the thermogram. A sharp, singular endothermic peak validates a pure melt. If a broad peak or secondary high-temperature peak is observed, the sample has hydrolyzed, and the run must be aborted and repeated.

DSC_Workflow A Inert Atmosphere Sample Prep (Glovebox) B Hermetic Sealing in Aluminum Pans A->B Prevents Hydrolysis C DSC Chamber Loading (N2 Purge) B->C Transfer to Instrument D Controlled Heating (5°C/min Ramp) C->D Thermal Equilibration E Thermogram Analysis (Endothermic Peak) D->E Data Acquisition

Caption: Workflow for DSC melting point determination of moisture-sensitive sulfonyl chlorides.

Protocol B: Boiling Point Estimation via Reduced-Pressure Distillation

Causality: Lowering the system pressure proportionally lowers the boiling point, allowing the compound to vaporize well below its thermal decomposition threshold.

Step-by-Step Methodology:

  • Apparatus Assembly: Assemble a micro-scale short-path distillation apparatus. Grease all ground-glass joints with high-vacuum silicone grease to ensure a perfect seal.

  • Vacuum Equilibration: Connect the system to a Schlenk line equipped with a high-efficiency rotary vane pump. Evacuate the system to a stable pressure of 2.0 mmHg. Monitor continuously with a digital Pirani gauge.

  • Gradual Heating: Immerse the distillation flask in a temperature-controlled silicone oil bath. Gradually increase the temperature at a rate of 2°C/min.

  • Data Logging: Record the vapor temperature at the distillation head exactly when a steady reflux ring reaches the thermometer bulb and the first drop of distillate condenses into the receiving flask.

  • Self-Validation Check (The Pressure Spike): The Pirani gauge acts as the self-validating mechanism. If the pressure suddenly spikes during heating, it indicates the release of SO₂ or HCl gases (thermal decomposition)[2]. If a pressure spike occurs, the recorded temperature is invalid, and the experiment must be repeated at an even lower vacuum pressure.

Vacuum_Distillation Step1 Apparatus Assembly (Short-Path Distillation) Step2 Vacuum Application (< 5 mmHg) Step1->Step2 Ensure Leak-Free Seal Step3 Gradual Oil Bath Heating (2°C/min) Step2->Step3 Stabilize Pressure Step4 Vapor Condensation & Temperature Logging Step3->Step4 Avoid Thermal Degradation Step5 Pirani Gauge Monitoring (Decomposition Check) Step3->Step5 Continuous Validation Step5->Step4 Pressure Stable = Valid BP

Caption: Reduced-pressure distillation workflow with integrated pressure-monitoring validation.

Conclusion

Handling 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride requires a rigorous understanding of its thermodynamic vulnerabilities. By utilizing hermetically sealed DSC for melting point analysis and carefully monitored high-vacuum distillation for boiling point determination, researchers can successfully bypass the compound's inherent lability. Adherence to these protocols ensures high-fidelity data collection crucial for downstream pharmaceutical synthesis and scale-up operations.

References

  • OECD Existing Chemicals Database. "Sulfuryl chloride and Sulfonyl Chlorides: Thermal Decomposition and Hydrolysis." OECD.org. Available at:[Link][2]

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of 2-Ethoxy-5-fluorobenzene-1-sulfonyl Chloride Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the synthesis, crystallographic analysis, and structural characterization of derivatives of 2-ethoxy-5-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, crystallographic analysis, and structural characterization of derivatives of 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride. As a class of compounds with significant potential in medicinal chemistry, understanding their three-dimensional architecture is paramount for rational drug design and development. This document will detail the necessary experimental protocols, from synthesis and crystallization to X-ray diffraction analysis, and provide insights into the interpretation of the resulting crystallographic data.

Introduction: The Significance of Fluorinated Sulfonyl Architectures in Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly modulate their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] When combined with a sulfonyl chloride moiety, a versatile functional group known for its reactivity and ability to form stable sulfonamides, the resulting scaffold becomes a powerful building block in the synthesis of novel therapeutic agents.[2][3][4] The 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride core, in particular, presents a unique combination of electronic and steric properties that make its derivatives promising candidates for targeted therapies.

The definitive determination of the three-dimensional structure of these molecules through single-crystal X-ray crystallography provides unparalleled insight into their atomic arrangement, including precise bond lengths, bond angles, and intermolecular interactions.[2] This high-resolution structural information is crucial for understanding structure-activity relationships (SAR) and for the design of more potent and selective drug candidates.

Synthetic Pathways to 2-Ethoxy-5-fluorobenzene-1-sulfonyl Chloride and Its Derivatives

The synthesis of the title compound and its derivatives typically involves a multi-step process. While specific details can vary depending on the desired derivative, a general workflow is outlined below. The synthesis of related fluoronitrobenzenesulfonyl chlorides often involves a two-step procedure starting from difluoronitrobenzenes.[5]

General Synthetic Workflow

The overall process, from starting materials to the final crystalline product suitable for X-ray diffraction, is depicted in the following workflow diagram.

Synthesis_Workflow Start Starting Materials (e.g., 2,4-difluoronitrobenzene) Intermediate1 Thioether Formation Start->Intermediate1 Phenylmethanethiol Intermediate2 Oxidative Chlorination to Sulfonyl Chloride Intermediate1->Intermediate2 Chlorine Intermediate3 Nucleophilic Substitution/ Derivatization Intermediate2->Intermediate3 Nucleophile (e.g., Amine) Purification Column Chromatography Intermediate3->Purification Crystallization Single Crystal Growth Purification->Crystallization XRD X-ray Diffraction Analysis Crystallization->XRD

Caption: General workflow from synthesis to 3D structure determination.[2]

Experimental Protocol: Synthesis of a Representative Derivative

This protocol is a generalized procedure based on common synthetic methods for sulfonyl chloride derivatives.[5][6]

Step 1: Synthesis of the Sulfonyl Chloride

  • Starting Material: Begin with a suitable substituted benzene derivative, such as 4-fluoro-2-ethoxyaniline.

  • Diazotization: The aniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).

  • Sulfonyl Chloride Formation: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride.

Step 2: Derivatization

  • Reaction with Nucleophile: The synthesized sulfonyl chloride is a reactive electrophile.[3] It can be reacted with a variety of nucleophiles, such as primary or secondary amines, in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding sulfonamide derivative.

  • Solvent: The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired sulfonamide.[2]

Crystallization: Obtaining X-ray Quality Single Crystals

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step.[2] Several techniques can be employed, and the optimal method will depend on the specific properties of the compound.

Common Crystallization Techniques
  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion:

    • Liquid-Liquid: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the precipitant solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

    • Solid-Liquid: Similar to the above, but the precipitant is a solid that sublimes.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the solubility to decrease and crystals to form.

Table of Recommended Solvents for Crystallization
Solvent SystemProperties
Dichloromethane/HexaneGood for moderately polar compounds. Dichloromethane is the solvent, and hexane acts as the anti-solvent.
Ethyl Acetate/HexaneAnother common system for compounds of intermediate polarity.
Acetone/WaterSuitable for more polar compounds. Acetone is the solvent, and water is the anti-solvent.[7]
Ethanol/WaterA versatile system for a range of polarities.
TolueneCan be effective for aromatic compounds through slow evaporation.

X-ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid.[2] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for X-ray Diffraction

XRD_Workflow Crystal_Mounting Crystal Mounting on Goniometer Data_Collection X-ray Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Reduction and Cell Refinement (e.g., SAINT) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT, Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL, Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis (e.g., Platon, Mercury) Structure_Refinement->Validation CIF_Deposition Deposition of Crystallographic Data (e.g., CCDC) Validation->CIF_Deposition

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Crystallographic Analysis
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed on a diffractometer (e.g., Bruker AXS D8 Quest) and irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (typically 100 or 150 K).[8][9] The diffraction data are collected as a series of images.

  • Data Processing: The collected data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.[2] Software such as SAINT is commonly used for cell refinement and data reduction.[8]

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods.[2] The program SHELXT is often employed for this step.[9]

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares on F².[2][9] This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Anisotropic refinement is typically applied to non-hydrogen atoms.[8] Hydrogen atoms are often placed in geometrically calculated positions.[8] Software like SHELXL is standard for refinement.[9]

  • Data Visualization and Analysis: The final refined structure is visualized and analyzed using software such as Mercury or Platon to examine bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonds and π-π stacking.[8]

Case Study: Crystallographic Data of a 2-Ethoxy-5-fluorobenzene Derivative

As a specific example, the crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, an intermediate in the synthesis of the anticancer drug candidate parsaclisib, has been determined.[10] This provides valuable insight into the structural features of this class of compounds.

Summary of Crystallographic Data
ParameterValue
Chemical FormulaC₁₃H₁₃ClFNO₄
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)Value to be obtained from specific CIF file
b (Å)Value to be obtained from specific CIF file
c (Å)Value to be obtained from specific CIF file
α (°)90
β (°)Value to be obtained from specific CIF file
γ (°)90
Volume (ų)Value to be obtained from specific CIF file
ZValue to be obtained from specific CIF file
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]Value to be obtained from specific CIF file
CCDC Deposition NumberTo be located and cited if available

Note: Specific unit cell parameters and refinement statistics would be extracted from the corresponding Crystallographic Information File (CIF).

Key Structural Features

In the structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, the oxazolidinone ring is nearly planar and is twisted relative to the plane of the dihalophenyl ring.[10] The ethoxy and acetyl groups are oriented almost perpendicularly to the phenyl ring.[10] The crystal packing is characterized by N—H⋯O hydrogen bonding, which links the molecules into a polymeric structure.[10]

Data Deposition and Retrieval

To ensure the integrity and accessibility of scientific data, it is standard practice to deposit crystallographic data in a public repository. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's largest repository of small-molecule organic and metal-organic crystal structures.[11][12] Upon deposition, each structure is assigned a unique CCDC number, which should be cited in the corresponding publication. Researchers can search and retrieve data from these databases to compare with their own results or for in silico studies.[11][13][14]

Conclusion

The crystallographic analysis of 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride derivatives is a powerful tool in modern drug discovery. The detailed three-dimensional structural information obtained from these studies is essential for understanding the molecular basis of their biological activity and for the rational design of new and improved therapeutic agents. The protocols and insights provided in this guide offer a comprehensive framework for researchers in the field to successfully synthesize, crystallize, and structurally characterize these promising compounds.

References

  • A Comparative Guide to the X-ray Crystallography of Novel Heterocycles from Pyrazine-2-sulfonyl Chloride - Benchchem.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI.
  • X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives - MDPI.
  • Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins | Organic Letters - ACS Publications.
  • Figure 4. X-ray crystal structures of compounds 8f, 19,and 22.[9][11] - ResearchGate. Available at:

  • Synthesis of sulfonyl chloride substrate precursors.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • The Largest Curated Crystal Structure Database - CCDC.
  • CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride - Google Patents.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - Organic Chemistry Portal.
  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides - ResearchGate.
  • CCDC 2439985: Experimental Crystal Structure Determination - Iowa Research Online.
  • CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride - CymitQuimica.
  • A rapid access to aliphatic sulfonyl fluorides - PMC - NIH.
  • there are 526063 entries in the selection - Crystallography Open Database: Search results.
  • Supporting Information - The Royal Society of Chemistry.
  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 | Bentham Science.
  • 2-Fluorobenzenesulfonyl chloride 97 2905-21-7.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - R Discovery.
  • Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone - PMC.
  • Search - Access Structures - CCDC.
  • 2905-21-7|2-Fluorobenzene-1-sulfonyl chloride|BLD Pharm.

Sources

Foundational

Comprehensive Technical Guide on the Physicochemical Profiling of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Molecular Weight, Density Densitometry, and Self-Validating Analytical Protocols Introduction and Compound Overview In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Molecular Weight, Density Densitometry, and Self-Validating Analytical Protocols

Introduction and Compound Overview

In modern drug discovery and medicinal chemistry, sulfonyl chlorides are indispensable electrophilic building blocks used to synthesize sulfonamides—a ubiquitous pharmacophore in approved therapeutics. 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4) is a highly functionalized aromatic sulfonyl chloride[1]. The presence of the ethoxy and fluoro substituents modulates the electronic environment of the aromatic ring, directly influencing both the electrophilicity of the sulfur center and the compound's physicochemical properties, such as its density and hydrolytic stability.

For automated high-throughput screening (HTS) library synthesis, precise knowledge of a building block’s molecular weight (MW) and density is non-negotiable. Errors in these parameters lead to non-stoichiometric dispensing, which exacerbates side reactions (e.g., sulfonic acid formation) and complicates downstream chromatographic purification.

Molecular Architecture and Stoichiometry

The exact molecular weight dictates the mass-to-mole conversion critical for reaction stoichiometry[2]. 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride has the molecular formula C₈H₈ClFO₃S .

Exact Molecular Weight Calculation

To ensure absolute precision in automated liquid handling systems, the molecular weight must be calculated using exact atomic masses rather than rounded integers. The calculated molecular weight is 238.66 g/mol [1].

Table 1: Atomic Composition and Mass Contribution

ElementAtom CountAtomic Mass ( g/mol )Total Mass ( g/mol )Mass Fraction (%)
Carbon (C)812.01196.08840.26%
Hydrogen (H)81.0088.0643.38%
Chlorine (Cl)135.45035.45014.85%
Fluorine (F)118.99818.9987.96%
Oxygen (O)315.99947.99720.11%
Sulfur (S)132.06032.06013.43%
Total 22 - 238.657 100.00%

Causality in Experimental Design: When preparing a 0.5 M stock solution for parallel synthesis, exactly 119.33 grams (0.5 moles) of the compound must be dissolved per liter of anhydrous solvent. A deviation of even 1% in this calculation can lead to unreacted amine nucleophiles, which often co-elute with the target sulfonamide during reverse-phase HPLC purification.

Density: Theoretical Estimation and Empirical Measurement

Because 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride is typically handled as a dense fluid or low-melting solid at ambient temperatures, its density (ρ) is a critical parameter for volumetric dosing. Based on structurally analogous halogenated benzenesulfonyl chlorides, the density is estimated to be in the range of 1.35 to 1.45 g/cm³ .

The Causality of Densitometry Choices

Traditional pycnometry is fundamentally flawed for reactive sulfonyl chlorides. Exposure to ambient humidity during pycnometer weighing induces rapid hydrolysis via an SN​2 -S transition state, yielding the corresponding sulfonic acid and evolving hydrogen chloride (HCl) gas[3]. The generation of HCl micro-bubbles artificially inflates the measured volume, drastically skewing the density calculation.

Therefore, density must be measured using an Oscillating U-Tube Digital Density Meter under strictly anhydrous, isochoric conditions[4].

Protocol 1: High-Precision Density Measurement via Oscillating U-Tube

This protocol is designed as a self-validating system . By bracketing the sample measurement with known standards, the integrity of the U-tube is continuously verified.

  • System Calibration (Validation Step):

    • Flush the U-tube with ultra-pure, degassed water. Set the Peltier thermostat to 20.0 °C. The density must read exactly 0.9982±0.0001 g/cm³.

    • Flush with anhydrous acetone and dry with high-purity nitrogen gas. Measure the density of dry air ( 0.0012 g/cm³). If these values deviate, the U-tube is contaminated and must be recalibrated.

  • Anhydrous Sample Loading:

    • Under an argon atmosphere, draw 2.0 mL of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride into a gas-tight glass syringe. Avoid plastic syringes to prevent plasticizer leaching.

  • Injection and Equilibration:

    • Inject the sample into the U-tube, ensuring no bubbles are introduced. Allow 3-5 minutes for the Peltier element to establish thermal equilibrium at 20.0 °C.

  • Measurement:

    • The instrument measures the oscillation frequency ( T ), which is directly proportional to the mass of the sample in the fixed volume of the tube ( ρ=A×T2−B ). Record the absolute density.

  • System Purge:

    • Immediately flush the U-tube with anhydrous dichloromethane (DCM) to remove the sulfonyl chloride before it can hydrolyze and cross-link, followed by an acetone rinse and nitrogen purge.

DensityWorkflow A 1. Anhydrous Sample Prep (Argon Blanket) B 2. U-Tube Injection (Avoid HCl Bubbles) A->B C 3. Peltier Equilibration (20.0 °C) B->C D 4. Frequency Oscillation (Mass Proportional) C->D E 5. Density Calculation (ρ = A × T² - B) D->E F 6. Data Output (Absolute Density) E->F

Workflow for anhydrous density measurement using an oscillating U-tube.

Hydrolysis Kinetics and Application Workflows

Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. The hydrolysis mechanism involves water acting as a general base/nucleophile, attacking the sulfur atom to form a tetrahedral intermediate, which collapses to expel a chloride ion[3].

Protocol 2: Microscale Sulfonylation of Amines (Self-Validating)

To utilize 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride effectively in drug development, the sulfonylation protocol must suppress hydrolysis while maximizing product yield.

  • Reagent Preparation: Dissolve the amine nucleophile (1.0 equiv) in anhydrous DCM ( <50 ppm H₂O).

  • Acid Scavenging: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring it functions purely as an acid scavenger to neutralize the evolving HCl.

  • Electrophile Addition: Cool the reaction to 0 °C. Add 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (1.05 equiv) dropwise.

  • Reaction Monitoring (Self-Validation): Monitor via LC-MS. If the sulfonyl chloride peak (m/z 238.6) disappears but the target sulfonamide does not form proportionally, check for the sulfonic acid byproduct (m/z 220.2). The presence of the sulfonic acid validates that moisture breached the system, indicating the solvent must be re-dried.

Sulfonylation SC 2-Ethoxy-5-fluorobenzene- 1-sulfonyl chloride Int Tetrahedral Intermediate (S_N2-S Attack) SC->Int Amine Amine Nucleophile (1.0 equiv) Amine->Int Base DIPEA Scavenger (2.0 equiv) Base->Int Elim Chloride Elimination (-HCl) Int->Elim Prod Target Sulfonamide (Stable) Elim->Prod

Mechanistic pathway of amine sulfonylation using the sulfonyl chloride electrophile.

Conclusion

Mastering the physicochemical profile of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride requires rigorous attention to its exact molecular weight (238.66 g/mol ) and the environmental controls necessary for accurate density measurement. By employing oscillating U-tube densitometry and strictly anhydrous handling protocols, researchers can eliminate stoichiometric drift, suppress hydrolytic degradation, and ensure high-fidelity synthesis of sulfonamide libraries in drug discovery pipelines.

References

  • Title: 67475-57-4 | 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride | BLD Pharm Source: BLD Pharm Catalog URL
  • Title: amine - EvitaChem (Related Products: 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride) Source: EvitaChem URL:

  • -sultone)
  • Title: Liquid Spectrophotometer TS4010: Color Analysis for Liquids (Oscillating U-tube density measurement)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sulfonamides using 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride

Introduction and Chemical Context Sulfonamides represent a privileged pharmacophore in medicinal chemistry and drug development, widely recognized for their robust metabolic stability and diverse biological activities. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Sulfonamides represent a privileged pharmacophore in medicinal chemistry and drug development, widely recognized for their robust metabolic stability and diverse biological activities. The synthesis of complex sulfonamides relies heavily on the highly efficient nucleophilic acyl substitution between an amine and a functionalized arylsulfonyl chloride.

This technical guide details the optimized protocols for utilizing 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4) as an electrophilic building block[1]. The structural features of this specific reagent introduce unique synthetic considerations:

  • Steric Hindrance: The ortho-ethoxy group imparts local steric bulk around the highly electrophilic sulfonyl center, which can subtly modulate the rate of nucleophilic attack compared to unhindered analogs.

  • Electronic Modulation: The meta-fluoro substituent acts as an electron-withdrawing group via inductive effects, enhancing the electrophilicity of the sulfur atom while providing a metabolic "soft spot" block in downstream drug candidates.

Mechanistic Insights and Causality

The formation of the sulfonamide linkage proceeds via a nucleophilic attack of the amine lone pair on the hexavalent sulfur atom of the sulfonyl chloride. This forms a transient zwitterionic tetrahedral intermediate, which rapidly collapses to expel a chloride leaving group.

The Causality of Base Addition: This substitution process inherently generates one equivalent of hydrochloric acid (HCl). If left unneutralized, the HCl will rapidly protonate the remaining unreacted amine, converting it into an unreactive ammonium salt and stalling the reaction at a maximum of 50% conversion. Therefore, an exogenous base (such as triethylamine, pyridine, or sodium carbonate) is strictly required to scavenge the acid and drive the reaction to completion, as outlined in classical 2[2].

Competing Pathways: Sulfonyl chlorides are highly moisture-sensitive. In the presence of water, competitive hydrolysis occurs, converting the sulfonyl chloride into the corresponding unreactive sulfonic acid[2]. Strict temperature and moisture controls are required to favor the desired S-N bond formation over hydrolysis.

Mechanism R1 2-Ethoxy-5-fluorobenzenesulfonyl chloride + Primary Amine Int Tetrahedral Zwitterionic Intermediate R1->Int Nucleophilic Attack Side1 Competitive Hydrolysis (Moisture Present) R1->Side1 H2O Nucleophile Path1 Base Deprotonation & Chloride Expulsion Int->Path1 Prod Target Sulfonamide + Base·HCl Path1->Prod Desired Pathway SideProd1 Sulfonic Acid Byproduct (Unreactive) Side1->SideProd1 Undesired Pathway

Caption: Mechanistic pathway of sulfonylation and the primary competing hydrolysis reaction.

Experimental Methodologies

To accommodate diverse amine substrates, two distinct methodologies are provided. Every protocol is designed as a self-validating system , incorporating In-Process Controls (IPC) to ensure reproducibility and technical accuracy.

Protocol A: Anhydrous Conditions (For Lipophilic Amines)

This method is ideal for standard primary and secondary amines that are highly soluble in organic solvents. It utilizes an organic base to maintain a homogeneous reaction mixture[2].

1. Preparation: Dissolve the amine substrate (1.00 equiv) and Triethylamine (TEA) (1.50 equiv) in anhydrous Dichloromethane (DCM) (0.1 - 0.2 M relative to the amine) under an inert nitrogen atmosphere. 2. Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the exothermic nature of the reaction and minimizes the risk of di-sulfonylation[2]. 3. Electrophile Addition: Dissolve 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirred amine mixture over 15–30 minutes. 4. Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 12 hours. 5. Self-Validation (IPC): Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS. The reaction is deemed successful and complete when the starting amine is fully consumed. Validation Check: If a highly polar baseline spot appears on the TLC plate, it indicates the formation of the unreactive sulfonic acid byproduct, signaling moisture contamination[2]. 6. Workup: Quench the reaction with 1M aqueous HCl to neutralize excess TEA and unreacted amine. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Modified Schotten-Baumann Conditions (For Polar Amines/Amino Acids)

This biphasic protocol is highly effective for amino acids or water-soluble amines, utilizing an aqueous inorganic base to scavenge HCl while keeping the amine deprotonated[3].

1. Aqueous Base Preparation: Dissolve the polar amine (1.00 equiv) and Na2CO3 (1.20 equiv) in water. Causality: The basic aqueous phase (pH ~9-10) ensures the amine remains in its nucleophilic, unprotonated state while simultaneously neutralizing the generated HCl[4]. 2. Solvent Integration: Add an equal volume of Tetrahydrofuran (THF) to create a miscible/biphasic system, then cool to 0 °C. 3. Electrophile Addition: Add 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (1.20 equiv) dropwise (dissolved in a small amount of THF) over 15 minutes[3]. Note: A slight excess (1.20 eq) is used to compensate for partial hydrolysis in the aqueous medium. 4. Propagation: Stir vigorously at room temperature for 4–6 hours. 5. Self-Validation (IPC): Continuously monitor the pH of the aqueous layer. Validation Check: The pH must remain between 9 and 10. If the pH drops below 8, the amine will protonate and stall the reaction; add additional aqueous Na2CO3 to correct this. 6. Isolation: Evaporate the volatile THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and carefully acidify with 10% HCl to pH 2-3. The target sulfonamide will precipitate out of the solution[3]. Collect the precipitate by vacuum filtration and wash with cold water.

Workflow Start Amine + Base (DCM or Aq. Na2CO3) Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Dropwise Addition of Sulfonyl Chloride Cooling->Addition Prevents Exotherm Reaction Stir at RT (2 - 24 hours) Addition->Reaction S-N Bond Formation Monitor Monitor via TLC/pH (In-Process Control) Reaction->Monitor Monitor->Reaction Incomplete / Adjust pH Quench Quench & Workup (Acidic Wash / Precipitation) Monitor->Quench IPC Validated Product Purified Sulfonamide Product Quench->Product

Caption: Step-by-step experimental workflow for sulfonamide synthesis with in-process controls.

Quantitative Data and Optimization Parameters

Table 1: Reaction Parameter Optimization

Parameter Anhydrous Protocol (A) Schotten-Baumann Protocol (B) Causality / Impact
Sulfonyl Chloride Equiv. 1.05 1.20 Excess in the aqueous protocol compensates for partial hydrolysis[5].
Base Selection TEA or DIPEA (1.5 - 2.0 eq) Na2CO3 or NaOH (1.2 - 2.0 eq) Neutralizes the HCl byproduct to maintain amine nucleophilicity[4].
Temperature 0 °C to RT 0 °C to RT Suppresses exothermic degradation and limits di-sulfonylation[2].

| Solvent System | Anhydrous DCM or THF | Water / THF or Water / Acetone | Solubilizes specific amine classes (lipophilic vs. hydrophilic)[3]. |

Table 2: Troubleshooting Guide

Problem Potential Cause Self-Validation / Solution
Low Product Yield Hydrolysis of sulfonyl chloride Check for a polar baseline spot on TLC. Ensure glassware and solvents are strictly anhydrous (Protocol A)[2].
Di-sulfonylation Byproduct Excess sulfonyl chloride or high temp Use exactly 1.05 equiv of sulfonyl chloride. Maintain strict 0 °C temperature during addition[2].

| Incomplete Conversion | Amine protonation (acidic pH) | Monitor pH (Protocol B). Add more base to ensure pH > 8 to keep the amine deprotonated. |

References

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide - ACS Publications.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives - MDPI.
  • One Pot Facile Synthesis and Characterization of 2-(Phenyl-2- sulfonylamino)-6-methylpyridine - FUAMJPAS.
  • 67475-57-4 cas号67475-57-4分子式、结构式、MSDS、熔点、沸点 - Guidechem.

Sources

Application

Application Note: 2-Ethoxy-5-fluorobenzene-1-sulfonyl Chloride in Medicinal Chemistry and Drug Design

Executive Summary 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4) is a highly specialized, bifunctional electrophilic building block utilized extensively in modern medicinal chemistry[1]. Sulfonyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4) is a highly specialized, bifunctional electrophilic building block utilized extensively in modern medicinal chemistry[1]. Sulfonyl chlorides are the premier reagents for synthesizing sulfonamides—a ubiquitous pharmacophore present in numerous FDA-approved drugs. The unique substitution pattern of this specific reagent (an ortho-ethoxy and a meta-fluoro group relative to the sulfonyl chloride) provides distinct physicochemical, metabolic, and conformational advantages when designing targeted therapeutics, particularly in the realm of enzyme inhibition[2].

Structural Rationale in Drug Design

The strategic placement of functional groups on the benzenesulfonyl core is rarely accidental. Each moiety serves a precise purpose in optimizing the pharmacodynamics and pharmacokinetics of the resulting drug candidate:

  • The Sulfonyl Chloride Handle: Acts as a highly reactive electrophile that seamlessly couples with primary and secondary amines to form metabolically stable sulfonamide linkages.

  • Ortho-Ethoxy Group (Steric Shielding & Conformation): The bulky ethoxy group adjacent to the sulfonamide linkage restricts the free rotation of the C(aryl)–S bond. This steric hindrance locks the resulting molecule into a specific dihedral conformation, which is often a prerequisite for tight binding within deep, narrow enzymatic pockets[3]. Furthermore, the oxygen atom serves as a critical hydrogen-bond acceptor.

  • Meta-Fluoro Group (Metabolic Stability & Lipophilicity): Fluorine substitution is a classic bioisosteric strategy. Positioned para to the ethoxy group (and meta to the sulfonyl), the highly electronegative fluorine atom modulates the pKa of the sulfonamide N-H, increases the overall lipophilicity (logP) of the molecule, and critically blocks potential cytochrome P450-mediated oxidative metabolism at that position without adding significant steric bulk[2].

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride

PropertyValue / Description
CAS Number 67475-57-4[1]
Molecular Formula C8H8ClFO3S[1]
Molecular Weight 238.66 g/mol [4]
Electrophilicity High (Moisture sensitive; prone to rapid hydrolysis)
LogP (Predicted) ~3.23[4]
Primary Application Synthesis of targeted aryl sulfonamide pharmacophores[2]

Case Study: TNAP Inhibitors for Ectopic Calcification

One of the most advanced and clinically relevant applications of the 2-ethoxy-5-fluorobenzenesulfonamide motif is in the development of Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitors (2)[2].

Mechanistic Causality: TNAP is an enzyme responsible for hydrolyzing extracellular inorganic pyrophosphate (ePPi) into inorganic phosphate (Pi)[3]. ePPi is a potent endogenous inhibitor of biomineralization[5]. In genetic disorders such as Generalized Arterial Calcification of Infancy (GACI) or Pseudoxanthoma Elasticum (PXE), enzymatic dysregulation leads to depleted ePPi and elevated Pi, driving pathological ectopic calcification in blood vessels and soft tissues[6].

Aryl sulfonamides synthesized directly from 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride have been identified as potent, selective, and systemically active uncompetitive inhibitors of TNAP (3)[3]. By blocking TNAP activity, these compounds prevent the degradation of ePPi, thereby restoring physiological balance and halting vascular calcification[7].

TNAP_Pathway TNAP TNAP Enzyme (Active) ePPi ePPi (Calcification Inhibitor) TNAP->ePPi Hydrolyzes Pi Inorganic Phosphate (Pi) (Calcification Promoter) TNAP->Pi Produces Calcification Ectopic Calcification (Vascular/Soft Tissue) ePPi->Calcification Inhibits Pi->Calcification Promotes Inhibitor 2-Ethoxy-5-fluoro- benzenesulfonamide (TNAP Inhibitor) Inhibitor->TNAP Blocks

Caption: TNAP signaling pathway and the mechanism of ectopic calcification inhibition by aryl sulfonamides.

Experimental Protocols: Synthesis of Aryl Sulfonamides

To harness 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride effectively, strict anhydrous conditions and optimal base selection are mandatory. The following self-validating protocol describes the coupling of this building block with a complex, sterically hindered amine (e.g., a spiro-oxazepin derivative) to yield a bioactive sulfonamide[2].

Scientific Causality & E-E-A-T Focus

Sulfonyl chlorides are highly susceptible to nucleophilic attack by atmospheric moisture, which irreversibly converts them into unreactive sulfonic acids. Therefore, all glassware must be oven-dried. Pyridine is selected as both the solvent and the base because it acts as a nucleophilic catalyst; it reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which dramatically accelerates the downstream reaction with sterically hindered amines[2].

Step-by-Step Methodology
  • Amine Preparation: Dissolve the target primary or secondary amine (1.0 equivalent, e.g., 0.28 mmol) in anhydrous pyridine (20 equivalents) in an oven-dried flask under an inert nitrogen or argon atmosphere[2].

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride (1.1 to 1.2 equivalents, e.g., 0.31 mmol) dropwise[2].

    • Causality: The slight stoichiometric excess compensates for trace hydrolysis. Cooling prevents exothermic degradation and minimizes side reactions like bis-sulfonylation.

  • Reaction Incubation: Remove the ice bath and allow the reaction to warm to room temperature. For highly hindered amines, heat the mixture to 80 °C in an oil bath for 2 hours[2].

  • Self-Validating Monitoring: Monitor the reaction via LC-MS or TLC (Hexane/Ethyl Acetate).

    • Validation Check: The disappearance of the amine starting material and the appearance of a higher molecular weight product mass (M + 201 Da, representing the addition of the sulfonyl group minus HCl) confirms successful conversion.

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the pyridine[2]. Partition the crude residue between Ethyl Acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Washing: Wash the organic layer sequentially with 1N aqueous HCl (to protonate and remove residual pyridine into the aqueous phase) and brine. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

  • Purification: Purify the crude residue using automated flash column chromatography (gradient: n-hexane/ethyl acetate = 100/0 to 0/100)[2].

  • Characterization: Verify the pure 2-ethoxy-5-fluorobenzenesulfonamide product using 1H NMR.

    • Validation Check: Look for the characteristic ethoxy quartet around 4.29 ppm and the methyl triplet around 1.58 ppm[2].

Synthetic_Workflow Amine 1. Amine Preparation (Dissolve in anhydrous Pyridine) Sulfonyl 2. Sulfonylation (Add 2-Ethoxy-5-fluorobenzenesulfonyl chloride at 0 °C to RT) Amine->Sulfonyl Reaction 3. Reaction Incubation (Stir at RT or heat to 80 °C) Sulfonyl->Reaction Workup 4. Quench & Workup (Concentrate, partition EtOAc/H2O, wash) Reaction->Workup Purification 5. Purification (Flash Chromatography: Hexane/EtOAc) Workup->Purification Product 6. Pure Sulfonamide Product (Characterize via NMR/LC-MS) Purification->Product

Caption: Step-by-step synthetic workflow for sulfonamide generation using 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride.

References

  • Source: 10xchem.
  • Title: US9879032B2 - Pyridine compounds Source: Google Patents URL
  • Title: Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP)
  • Source: Cardiovascular Research (PMC)

Sources

Method

Application Note: 2-Ethoxy-5-fluorobenzene-1-sulfonyl Chloride as a Dual-Modality Derivatization Agent for LC-MS and ¹⁹F-NMR

Introduction & Mechanistic Principles The quantification of highly polar biogenic amines, amino acids, and phenolic metabolites in biological matrices presents a persistent analytical bottleneck. These hydrophilic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

The quantification of highly polar biogenic amines, amino acids, and phenolic metabolites in biological matrices presents a persistent analytical bottleneck. These hydrophilic compounds typically exhibit poor retention on standard reversed-phase liquid chromatography (RPLC) columns and suffer from severe ion suppression and low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS)[1].

To overcome these limitations, arylsulfonyl chlorides are universally employed as robust pre-column derivatization agents[2]. 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (EFBSC) (CAS: 67475-57-4) offers a highly specialized structural triad that makes it a superior, next-generation derivatization agent:

  • Sulfonyl Chloride Core: Drives rapid nucleophilic substitution ( SN​2 ) with primary/secondary amines and phenols to form highly stable sulfonamide or sulfonate ester bonds[3].

  • Ethoxy Moiety: Imparts significant steric lipophilicity, drastically increasing the retention factor ( k′ ) of polar analytes on C18 columns. This shifts the analytes away from the ion-suppression zone at the solvent front.

  • Fluorine Atom: Introduces a distinct mass defect for high-resolution MS filtering and provides an active nucleus for ¹⁹F-NMR. Because biological matrices lack endogenous fluorine, ¹⁹F-NMR allows for quantitative, background-free analysis without the need for isotopically labeled internal standards.

Causality of Reaction Conditions

The derivatization relies on the nucleophilic attack of an amine lone pair on the electrophilic sulfur atom of EFBSC. To ensure a self-validating and reproducible system, the following physicochemical parameters must be strictly controlled:

  • Alkaline pH Control (pH 9.0–10.5): Amines are protonated at physiological pH. An alkaline buffer (e.g., sodium bicarbonate) is strictly required to deprotonate the amine ( pKa​ ~9–10), rendering it a strong nucleophile[4].

  • Solvent Selection: EFBSC is susceptible to aqueous hydrolysis. The reaction must be performed in a mixed aqueous-organic system (e.g., Buffer:Acetonitrile) to keep the lipophilic reagent dissolved while facilitating the reaction with water-soluble analytes[5].

  • Reaction Quenching: Unreacted sulfonyl chloride will eventually hydrolyze into sulfonic acid, which can foul the MS source or cause chromatographic ghost peaks. Quenching with formic acid drops the pH, protonates residual amines to stop the reaction, and stabilizes the formed sulfonamide derivatives[5].

Workflow Visualization

Workflow A 1. Sample Prep (Deproteinization) B 2. Alkalization (pH 9.5 Buffer) A->B Extract Analytes C 3. EFBSC Addition (in ACN) B->C Deprotonate Amines D 4. Incubation (40°C, 15 min) C->D Nucleophilic Attack E 5. Quenching (Formic Acid) D->E Stop Hydrolysis F 6. Analysis (LC-MS / 19F-NMR) E->F Enhanced Detection

Figure 1: Workflow for EFBSC derivatization of polar analytes for LC-MS and 19F-NMR analysis.

Experimental Protocol: Step-by-Step Methodology

Materials Required:

  • 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (EFBSC, >98% purity)

  • 0.2 M Sodium Bicarbonate buffer (adjusted to pH 9.5 with NaOH)

  • Acetonitrile (ACN, LC-MS grade)

  • 2% Formic Acid (aq) for quenching

Step 1: Reagent Preparation

  • Prepare a 10 mg/mL solution of EFBSC in anhydrous ACN. Critical Insight: Prepare this immediately before use. Sulfonyl chlorides degrade in the presence of ambient moisture, which will drastically reduce derivatization yield.

Step 2: Sample Preparation (Biological Fluids)

  • Aliquot 100 µL of plasma or urine into a microcentrifuge tube.

  • Add 400 µL of cold ACN to precipitate proteins. Vortex vigorously for 60 seconds.

  • Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.

Step 3: Derivatization Reaction

  • Reconstitute the dried extract in 100 µL of 0.2 M Sodium Bicarbonate buffer (pH 9.5). Vortex to ensure complete dissolution.

  • Add 100 µL of the freshly prepared EFBSC reagent (10 mg/mL in ACN).

  • Cap the vial tightly, vortex for 10 seconds, and incubate in a thermoshaker at 40°C for 15 minutes. Critical Insight: 40°C provides the optimal thermodynamic energy to overcome the activation barrier for sterically hindered secondary amines without accelerating competitive reagent hydrolysis[4].

Step 4: Quenching and LC-MS Preparation

  • Remove the vial from the incubator and cool to room temperature.

  • Add 20 µL of 2% Formic Acid. Vortex for 30 seconds. Critical Insight: Dropping the pH below 4 protonates unreacted amines (stopping further reaction) and hydrolyzes trace residual EFBSC into inert sulfonic acid[5].

  • Filter the mixture through a 0.22 µm PTFE syringe filter into an autosampler vial for immediate LC-MS or ¹⁹F-NMR analysis.

Data Presentation

Table 1: Optimized Reaction Parameters for EFBSC Derivatization

ParameterOptimized ValueMechanistic Rationale
Buffer pH 9.5Deprotonates primary/secondary amines ( pKa​ 9–10) to maximize nucleophilicity.
Solvent Ratio 1:1 (Aqueous:ACN)Balances polar analyte solubility with lipophilic reagent stability.
Temperature 40°CAccelerates reaction kinetics for hindered amines; prevents thermal degradation.
Incubation Time 15 minutesEnsures >98% conversion yield before competitive hydrolysis dominates.
Quenching Agent 2% Formic AcidLowers pH to stop the reaction and stabilizes the sulfonamide derivative.

Table 2: Predictive Mass Shifts for EFBSC Derivatized Analytes (Note: EFBSC derivatization results in a net addition of 202.01 Da to the target analyte after the loss of HCl).

Target AnalyteNative Monoisotopic MassDerivatized Mass [M+H]⁺LC-MS Retention Shift
Glycine75.03 Da278.04 m/zHigh (Moves to organic phase)
Histamine111.08 Da314.09 m/zVery High (Lipophilic masking)
Dopamine153.08 Da356.09 m/zHigh (Phenol/Amine tagging)

Troubleshooting & Analytical Insights

  • Low Derivatization Yield: Usually caused by a failure to maintain an alkaline pH. Biological samples with high endogenous buffering capacity may lower the pH of the bicarbonate buffer. Always verify that the final mixture pH is >9.0 before adding EFBSC.

  • Multiple Chromatographic Peaks for a Single Analyte: Compounds with multiple reactive sites (e.g., dopamine, which has one primary amine and two phenolic hydroxyls) can form mono-, di-, or tri-derivatized products. To force complete multi-site derivatization, increase the EFBSC concentration to 20 mg/mL and extend the incubation time to 30 minutes[5].

  • High Background Noise in MS: Caused by unquenched EFBSC forming sulfonic acid dimers in the ESI source. Ensure the formic acid quenching step is strictly followed prior to injection.

References

  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. PubMed (Anal Bioanal Chem). 1

  • Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization. MDPI. 4

  • Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. ACS Publications.2

  • Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization. ResearchGate. 3

  • Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Benchchem. 5

Sources

Application

Application Note: High-Yield Sulfonamide Synthesis Utilizing 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride

Introduction and Chemical Context 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS No. 67475-57-4) is a highly versatile electrophilic building block utilized extensively in pharmaceutical research and drug development[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS No. 67475-57-4) is a highly versatile electrophilic building block utilized extensively in pharmaceutical research and drug development[1][2]. The incorporation of both an ethoxy ether and a fluorine atom on the phenyl ring provides unique electronic and steric parameters. In medicinal chemistry, the resulting sulfonamide linkages act as robust, metabolically stable bioisosteres for amides, while the fluoro-substituent can favorably modulate the lipophilicity (logP) and target binding affinity of the final pharmacophore.

This application note provides validated, step-by-step protocols for the efficient conversion of 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride into diverse sulfonamide derivatives, emphasizing mechanistic causality, reaction optimization, and modern sustainable chemistry approaches.

Mechanistic Insights and Causality

The synthesis of sulfonamides from sulfonyl chlorides proceeds via a classical bimolecular nucleophilic substitution-type pathway at the highly electrophilic hexavalent sulfur center.

The Role of the Base: During the nucleophilic attack by a primary or secondary amine, one equivalent of hydrochloric acid (HCl) is generated[3]. If left unneutralized, this HCl rapidly protonates the remaining unreacted amine, converting it into an unreactive ammonium salt. This effectively stalls the reaction at a maximum theoretical yield of 50%[3]. Therefore, the inclusion of an auxiliary base—such as triethylamine (TEA), pyridine, or an inorganic carbonate—is an absolute requirement to scavenge the generated acid and drive the reaction to completion[4][5].

Temperature and Solvent Effects: The reaction is highly exothermic and is typically initiated at 0 °C. This thermal control is critical not only for safety but to suppress the competitive hydrolysis of the sulfonyl chloride into the corresponding, unreactive sulfonic acid[3]. Anhydrous solvents like dichloromethane (DCM) are traditionally preferred to eliminate moisture[3]; however, recent advances have demonstrated that biphasic aqueous systems (Schotten-Baumann conditions) or Deep Eutectic Solvents (DES) can also be highly effective if the pH is dynamically controlled[5][6].

Experimental Workflows

Workflow N1 Amine + Base (TEA or Na2CO3) N3 Cool to 0°C (Ice Bath) N1->N3 N2 Solvent System (Anhydrous DCM or Aqueous) N2->N3 N4 Add 2-Ethoxy-5-fluoro- benzenesulfonyl chloride N3->N4 Dropwise addition N5 Stir & Warm to RT (2 - 12 hours) N4->N5 Exotherm control N6 Reaction Quench (1M HCl / pH adjustment) N5->N6 Monitor via LC-MS N7 Phase Separation & Organic Extraction N6->N7 N8 Purified Target Sulfonamide N7->N8 Chromatography/Crystallization

Standardized workflow for the conversion of sulfonyl chlorides to sulfonamides.

Protocol A: Anhydrous Solution-Phase Synthesis (Optimized for Complex Amines)

This protocol is the industry standard for precious or sterically hindered amines, ensuring maximal conversion with minimal hydrolysis[3].

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Reagent Loading: Add the target primary or secondary amine (1.0 equivalent) and anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Cooling & Base Addition: Cool the stirring solution to 0 °C using an ice-water bath. Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 to 2.5 equivalents)[3]. Causality: Excess base ensures complete HCl scavenging even if trace moisture consumes some reagent.

  • Sulfonyl Chloride Addition: Dissolve 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (1.05 equivalents) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes to strictly control the exotherm[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 12 hours. Monitor progression via TLC or LC-MS until the amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine/pyridine), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine[3].

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Eco-Friendly Aqueous Biphasic Synthesis (Schotten-Baumann)

This method is highly recommended for water-soluble amines, such as amino acids, eliminating the need for toxic organic bases and reducing reliance on halogenated solvents[5].

  • Preparation: In a round-bottom flask, dissolve the amine or amino acid (1.0 equivalent) in a 10% aqueous solution of Sodium Carbonate (Na₂CO₃) (1.2 to 2.0 equivalents)[5].

  • Cooling: Cool the aqueous mixture to 0 °C.

  • Reagent Addition: Add 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (1.2 equivalents) directly to the vigorously stirring aqueous mixture. For highly insoluble substrates, a small volume of a green co-solvent (e.g., 2-MeTHF or acetone) can be added.

  • Propagation: Stir vigorously at room temperature for 4–6 hours[5]. The biphasic nature requires high sheer stirring to ensure the lipophilic sulfonyl chloride interacts with the aqueous amine.

  • Isolation: Cool the mixture back to 0 °C and carefully acidify with 10% HCl until the pH reaches 2.0. The target sulfonamide will typically precipitate out of the aqueous solution[5].

  • Collection: Collect the precipitate via vacuum filtration, wash thoroughly with cold water, and dry under a vacuum. Recrystallize from ethyl acetate/hexanes if required[5].

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the expected impact of various reaction parameters on the yield of sulfonamide synthesis based on established literature for sulfonyl chloride reactivity[3][5][6].

Solvent SystemBase UsedTemperature ProfileReaction TimeExpected Yield RangePrimary Byproduct Risk
Anhydrous DCMTriethylamine (2.0 eq)0 °C → 25 °C2 - 12 h85% - 98%Minimal (if strictly anhydrous)
Aqueous (Water)Na₂CO₃ (1.2 eq)0 °C → 25 °C4 - 6 h75% - 90%Sulfonic acid (hydrolysis)
ChCl/Urea (DES)None (Aerobic)25 °C (Constant)2 - 12 h80% - 97%Unreacted starting material
Pyridine (Neat)Pyridine (Solvent)0 °C → 25 °C1 - 4 h90% - 95%Difficult solvent removal

Data synthesized from comparative methodologies in modern sulfonamide preparation[3][5][6].

References

  • [10xchem.com] "67475-57-4 | 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride". 10xchem.
  • [bldpharm.com] "67475-57-4|2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride". BLD Pharm.
  • [cbijournal.com] "Recent advances in synthesis of sulfonamides: A review". CHEMISTRY & BIOLOGY INTERFACE.
  • [mdpi.com] "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives". MDPI.

Sources

Method

Application Notes and Protocols for the Preparation of Sulfonate Esters using 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis of sulfonate esters utili...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of sulfonate esters utilizing 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride. Sulfonate esters are pivotal intermediates in medicinal chemistry and drug development, serving as excellent leaving groups in nucleophilic substitution reactions and as key structural motifs in various bioactive molecules. The presence of the ethoxy and fluoro substituents on the benzene ring of the title sulfonyl chloride can modulate the reactivity and physicochemical properties of the resulting sulfonate esters, offering unique advantages in the design of novel therapeutics. This document details the underlying reaction mechanism, provides step-by-step experimental protocols for the sulfonylation of alcohols and phenols, and includes essential information on safety, materials, and characterization of the products.

Introduction: The Strategic Role of Sulfonate Esters in Drug Discovery

The transformation of an alcohol's hydroxyl group, a notoriously poor leaving group, into a sulfonate ester is a fundamental and powerful strategy in organic synthesis.[1] This conversion dramatically enhances the electrophilicity of the adjacent carbon atom, facilitating a wide range of nucleophilic substitution and elimination reactions. In the landscape of drug discovery, this "activation" of alcohols is paramount for the construction of complex molecular architectures and the introduction of diverse functionalities.[1]

The sulfonamide and sulfonate ester moieties are key structural features in a multitude of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of a fluorine atom, as in 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride, can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. This makes fluorinated building blocks particularly attractive in modern medicinal chemistry.

This guide focuses on the practical application of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride as a versatile reagent for the preparation of a diverse array of sulfonate esters, providing researchers with the foundational knowledge and detailed protocols to effectively utilize this compound in their synthetic endeavors.

Reaction Mechanism and Guiding Principles

The formation of a sulfonate ester from an alcohol or phenol and a sulfonyl chloride proceeds via a nucleophilic substitution at the sulfur atom. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct.

The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol or phenol attacks the electrophilic sulfur atom of the 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride.

  • Chloride Displacement: Concurrently, the chloride ion, a good leaving group, is displaced from the sulfur atom.

  • Deprotonation: The resulting protonated intermediate is deprotonated by the base (e.g., pyridine) to yield the neutral sulfonate ester and the pyridinium chloride salt.

Crucially, this reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the reaction. This stereochemical predictability is a significant advantage in the synthesis of chiral molecules.

Materials and Reagents

Key Reagent: 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride
PropertyValue
CAS Number 67475-57-4
Molecular Formula C8H8ClFO3S
Molecular Weight 238.66 g/mol
Appearance White to off-white solid
Purity ≥98%
Recommended Solvents and Reagents
Reagent/SolventGradeSupplierNotes
Dichloromethane (DCM)AnhydrousMajor chemical supplierEnsure dryness for optimal results.
PyridineAnhydrousMajor chemical supplierStore over KOH pellets.
Triethylamine (TEA)AnhydrousMajor chemical supplierDistill from CaH2 before use.
Diethyl EtherAnhydrousMajor chemical supplier
Ethyl AcetateReagent GradeMajor chemical supplierFor workup and chromatography.
HexanesReagent GradeMajor chemical supplierFor chromatography.
Saturated aq. NaHCO3Prepared in-house
Saturated aq. NaCl (Brine)Prepared in-house
Anhydrous MgSO4 or Na2SO4Major chemical supplierFor drying organic layers.
Representative Alcohols/PhenolsReagent GradeMajor chemical supplierEnsure dryness of the substrate.

Experimental Protocols

General Protocol for the Sulfonylation of a Primary or Secondary Alcohol

This protocol provides a representative procedure for the synthesis of a sulfonate ester from an alcohol using 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride.

Sulfonylation_of_Alcohol_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup and Purification prep_alcohol Dissolve alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM cool Cool to 0 °C (ice-water bath) prep_alcohol->cool add_sulfonyl_chloride Add sulfonyl chloride solution dropwise to the alcohol solution cool->add_sulfonyl_chloride prep_sulfonyl_chloride Dissolve 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (1.2 eq) in anhydrous DCM prep_sulfonyl_chloride->add_sulfonyl_chloride stir Stir at 0 °C for 30 min, then at room temperature for 2-4 hours add_sulfonyl_chloride->stir monitor Monitor reaction by TLC stir->monitor quench Quench with cold water monitor->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, sat. NaHCO3, and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography (e.g., Ethyl Acetate/Hexanes) concentrate->purify

Figure 1. Workflow for the sulfonylation of an alcohol.

Procedure:

  • To a stirred solution of the alcohol (1.0 equivalent) and anhydrous pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous DCM.

  • Add the solution of the sulfonyl chloride dropwise to the alcohol solution at 0 °C over 10-15 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash successively with cold 1 M HCl (2 x 20 mL) to remove excess pyridine, saturated aqueous NaHCO3 (1 x 20 mL), and saturated aqueous NaCl (brine) (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude sulfonate ester.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonate ester.

Protocol for the Sulfonylation of a Phenol

The sulfonylation of phenols generally follows a similar procedure to that of alcohols. However, due to the increased acidity of phenols, alternative bases and conditions can be employed.

Procedure:

  • To a solution of the phenol (1.0 equivalent) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere, add triethylamine (TEA) (2.0 equivalents).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (1.1 equivalents) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL), 1 M HCl (1 x 15 mL), and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization or flash column chromatography.

Characterization of Products

The successful synthesis of the desired sulfonate ester can be confirmed by standard analytical techniques.

Spectroscopic Data

While specific data for products of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride are not widely published, the following provides an example of expected spectroscopic features for a representative product, phenyl 2-ethoxy-5-fluorobenzenesulfonate .

TechniqueExpected Observations
¹H NMR Aromatic protons of the phenyl ester will appear as a multiplet around 7.2-7.4 ppm. The protons on the 2-ethoxy-5-fluorobenzene ring will show characteristic splitting patterns in the aromatic region (approx. 6.9-7.8 ppm) with coupling to the fluorine atom. The ethoxy group will exhibit a triplet (CH3) around 1.4 ppm and a quartet (CH2) around 4.1 ppm.
¹³C NMR Aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant. The carbons of the ethoxy group will be observed in the aliphatic region.
¹⁹F NMR A singlet or a multiplet (depending on coupling with nearby protons) is expected in the typical range for an aryl fluoride.
IR (Infrared) Strong characteristic S=O stretching bands will be observed around 1370 cm⁻¹ and 1180 cm⁻¹.
Mass Spec. The molecular ion peak corresponding to the calculated mass of the sulfonate ester should be observed.
Example ¹H NMR Data for a Related Compound

For comparison, the ¹H NMR spectral data for 2-fluorobenzenesulfonyl chloride in CDCl₃ shows signals in the aromatic region, which can serve as a reference for interpreting the spectra of its derivatives.[2]

Safety and Handling

2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride is a reactive and corrosive compound and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this reagent.[3]

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.[3][4]

  • Reactivity: Sulfonyl chlorides react exothermically with water and other nucleophiles. Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the reagent to the corresponding sulfonic acid.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield Incomplete reaction.Extend the reaction time or gently warm the reaction mixture. Ensure the purity and dryness of all reagents and solvents.
Decomposition of starting material or product.Ensure the reaction temperature is controlled, especially during the addition of the sulfonyl chloride.
Formation of multiple products Side reactions.Use a less nucleophilic base (e.g., 2,6-lutidine). Ensure slow, controlled addition of the sulfonyl chloride.
Difficulty in purification Co-elution of impurities.Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.
Pyridinium or triethylammonium salts in the product.Ensure thorough washing with 1 M HCl during the workup to remove the amine base.

Conclusion

2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride is a valuable reagent for the synthesis of a wide range of sulfonate esters from alcohols and phenols. The protocols outlined in this guide provide a solid foundation for researchers to successfully employ this compound in their synthetic workflows. The unique electronic properties conferred by the ethoxy and fluoro substituents offer opportunities for fine-tuning the characteristics of the resulting sulfonate esters, making this reagent a useful tool in the design and development of novel chemical entities.

References

  • European Journal of Chemistry. (2024).
  • Benchchem. (2025). Spectroscopic Comparison of Fluorinated Benzenesulfonyl Chlorides: A Guide for Researchers.
  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.).
  • Safety D
  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (2015). The Royal Society of Chemistry.
  • Fisher Scientific. (2009).
  • Synthesis and Application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec)
  • Thermo Fisher Scientific. (2025).
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • BASF. (2025).
  • Fisher Scientific. (2025).
  • Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy. (n.d.). The Royal Society of Chemistry.
  • Synthesis of Sulfonyl Fluorides
  • Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. (n.d.). ChemRxiv.
  • Sakurai, N., & Mukaiyama, T. (2007). A NEW PREPARATIVE METHOD OF ARYL SULFONATE ESTERS BY USING CYCLIC ORGANOBISMUTH REAGENTS. HETEROCYCLES, 74, 771-790.
  • Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (n.d.).
  • Benchchem. (2025).
  • Feiring, A. E., & Wonchoba, E. R. (2000). Aromatic monomers with pendant fluoroalkylsulfonate and sulfonimide groups. Journal of Fluorine Chemistry, 105, 129-135.
  • Synthesis of environmentally relevant fluorin
  • Synthesis and properties of a series of sulfonate ester photoacid generators. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.
  • Methods for the synthesis of (hetero)arylsulfonate esters. (n.d.).
  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Fluorobenzenesulfonyl chloride 97 2905-21-7.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI.
  • A Sulfitylation-Oxidation Protocol for the Preparation of Sulf
  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (2025). MDPI.
  • Process for preparing fluorobenzene-sulfonyl fluorides. (n.d.).
  • Sulfonyl chloride synthesis by oxid

Sources

Application

Advanced Catalytic Applications of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride: Protocols for Desulfinative Cross-Coupling and Sulfonamidation

Introduction to the Synthon In modern drug discovery, the strategic placement of fluorine and solubilizing ether linkages is critical for optimizing pharmacokinetic profiles. 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Synthon

In modern drug discovery, the strategic placement of fluorine and solubilizing ether linkages is critical for optimizing pharmacokinetic profiles. 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4) is a highly versatile bifunctional building block. The 5-fluoro substituent acts as a metabolic soft-spot blocker, preventing cytochrome P450-mediated oxidation at the para-position relative to the ethoxy group, while simultaneously providing a distinct 19 F NMR handle for reaction monitoring. The 2-ethoxy group enhances lipophilicity and acts as a hydrogen-bond acceptor.

Beyond its structural benefits, the sulfonyl chloride moiety is a powerful electrophile and a latent radical precursor. This application note details two advanced catalytic methodologies utilizing this synthon: Visible-Light Photoredox Desulfinative Arylation (C–C bond formation) and Nucleophilic-Catalyzed Sulfonamidation (C–S bond formation).

Pillar I: Visible-Light Photoredox Desulfinative Arylation

Mechanistic Causality & Expertise

Sulfonyl chlorides are traditionally used as electrophiles for sulfonylation. However, under photoredox conditions, they serve as excellent electron acceptors (due to a low-lying LUMO). Single-electron transfer (SET) from a highly reducing excited-state photocatalyst, such as fac-Ir(ppy) 3​ , generates a radical anion. This intermediate rapidly fragments to eject a chloride ion, yielding a sulfonyl radical.

As demonstrated by Pagire, Hossain, and Reiser , the fate of this sulfonyl radical is highly temperature-dependent. At room temperature, the radical can be trapped by heteroarenes to form C–S bonds. However, by elevating the reaction temperature to 60 °C, the thermodynamic extrusion of sulfur dioxide (SO 2​ ) is accelerated, triggering a mechanistic switch. The resulting 2-ethoxy-5-fluorophenyl radical can then undergo direct C–H arylation with unactivated heterocycles (e.g., pyrroles), forging a new C–C bond. This desulfinative approach bypasses the need for pre-functionalized aryl halides or boronic acids .

PhotoredoxCycle PC Photocatalyst (PC) fac-Ir(ppy)3 PC_star Excited State (PC*) Strong Reductant PC->PC_star Visible Light (hν) PC_ox Oxidized PC (PC•+) PC_star->PC_ox SET to Substrate PC_ox->PC SET from Donor Substrate 2-Ethoxy-5-fluorobenzene- 1-sulfonyl chloride RadicalAnion Radical Anion Intermediate Substrate->RadicalAnion + e- ArylRadical Aryl Radical (-SO2, -Cl-) RadicalAnion->ArylRadical Extrusion Product Coupled Product (C-C Bond) ArylRadical->Product + Heteroarene Sacrificial Sacrificial Donor (e.g., DIPEA) Sacrificial->PC_ox e- donation

Photoredox cycle for the desulfinative arylation of 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride.

Protocol 1: Synthesis of 2-(2-Ethoxy-5-fluorophenyl)-1-methyl-1H-pyrrole

Self-Validating System: This protocol utilizes 19 F NMR to track the precise consumption of the sulfonyl chloride, ensuring the reaction is driven to completion before workup.

Step-by-Step Methodology:

  • Reaction Assembly: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride (1.0 mmol, 238.7 mg), fac-Ir(ppy) 3​ (0.02 mmol, 2 mol%), and N-methylpyrrole (3.0 mmol).

  • Solvent & Donor Addition: Add 5 mL of anhydrous, degassed acetonitrile, followed by N,N-diisopropylethylamine (DIPEA) (2.0 mmol) to serve as the sacrificial terminal reductant.

  • Irradiation: Seal the Schlenk tube, remove it from the glovebox, and place it in a temperature-controlled heating block set to 60 °C. Irradiate the stirring mixture using a 455 nm blue LED array (positioned ~2 cm from the vessel) for 24 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in CDCl 3​ , and acquire a 19 F NMR spectrum. The disappearance of the starting material signal (approx. -118 ppm) and the emergence of an upfield product peak confirms completion.

  • Workup: Quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic extracts with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, 0-10% EtOAc in Hexanes gradient) to isolate the target biaryl compound.

Pillar II: Nucleophilic-Catalyzed Sulfonamidation

Mechanistic Causality & Expertise

The synthesis of sulfonamides from sulfonyl chlorides and amines is a foundational reaction in medicinal chemistry. However, 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride presents a specific challenge: the ortho-ethoxy group creates significant steric hindrance around the electrophilic sulfur center. Direct reaction with bulky or deactivated amines using standard amine bases (like TEA) often results in sluggish kinetics and poor yields.

To overcome this, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP rapidly attacks the sterically hindered sulfonyl chloride to generate a highly reactive, transient N -sulfonylpyridinium intermediate. This charged intermediate acts as a superior electrophile, effectively bypassing the steric barrier and facilitating rapid amine addition at room temperature.

DMAPCycle DMAP DMAP Catalyst ActiveIntermediate N-Sulfonylpyridinium Intermediate DMAP->ActiveIntermediate Nucleophilic Attack (- Cl-) SulfonylChloride 2-Ethoxy-5-fluorobenzene- 1-sulfonyl chloride SulfonylChloride->ActiveIntermediate Product Sulfonamide Product ActiveIntermediate->Product Amine Addition (- DMAP) Amine Amine Nucleophile (R-NH2) Amine->Product Product->DMAP Catalyst Regeneration

DMAP-catalyzed sulfonamidation bypassing steric hindrance of the ortho-ethoxy group.

Quantitative Data: Optimization of Sulfonamidation

The following table summarizes the optimization data, clearly demonstrating the causality of utilizing DMAP to overcome the steric barrier imposed by the ortho-ethoxy substituent.

EntryBase (1.5 eq)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1TEANoneDCM252415
2DIPEANoneDCM252412
3K 2​ CO 3​ NoneMeCN601235
4TEADMAP (5)DCM25882
5 TEA DMAP (10) DCM 25 4 96
6TEADMAP (10)THF25488
Protocol 2: Synthesis of N-Benzyl-2-ethoxy-5-fluorobenzenesulfonamide

Self-Validating System: The protocol incorporates a specific acidic aqueous wash designed to quantitatively remove both the DMAP catalyst and the unreacted amine, ensuring a highly pure crude product without the need for column chromatography.

Step-by-Step Methodology:

  • Activation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride (1.0 mmol, 238.7 mg) and anhydrous dichloromethane (DCM) (5 mL) under an argon atmosphere.

  • Catalyst Formation: Add DMAP (0.1 mmol, 10 mol%) to the solution. Stir for 5 minutes at room temperature. The solution may turn slightly yellow, indicating the formation of the N -sulfonylpyridinium intermediate.

  • Amine Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add benzylamine (1.2 mmol) and triethylamine (TEA) (1.5 mmol) dropwise over 10 minutes to control the exothermic addition.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir vigorously for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV visualization). The complete disappearance of the high-R f​ sulfonyl chloride spot validates reaction completion.

  • Workup & Catalyst Removal: Dilute the reaction mixture with an additional 10 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M aqueous HCl (2 x 10 mL) to protonate and remove excess benzylamine, TEA, and DMAP.

  • Neutralization & Isolation: Wash the organic layer with saturated aqueous NaHCO 3​ (10 mL) and brine (10 mL). Dry the organic layer over MgSO 4​ , filter, and evaporate the solvent under reduced pressure to yield the analytically pure sulfonamide product.

Broader Context: Palladium-Catalyzed Desulfinative Cross-Coupling

While photoredox catalysis offers a metal-free approach to C–C bond formation, 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride can also be utilized in transition-metal catalysis. As extensively studied by the Willis group , sulfonyl chlorides and their corresponding sulfinate salts can undergo Palladium-catalyzed desulfinative cross-coupling with aryl bromides. This methodology serves as a highly robust alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to synthesize.

References

  • Pagire, S. K., Hossain, A., & Reiser, O. "Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides." Organic Letters, 2018, 20(3), 648-651. URL:[Link]

  • Xu, X., Zhang, Y., & Zhang, X. "Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds." Molecules, 2024, 29(23), 5553. URL:[Link]

  • de Gombert, A., McKay, A. I., Davis, C. J., Wheelhouse, K. M., & Willis, M. C. "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society, 2020, 142(7), 3564-3576. URL:[Link]

Method

2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride reagent preparation for drug discovery

Application Note: Synthesis and High-Throughput Implementation of 2-Ethoxy-5-fluorobenzene-1-sulfonyl Chloride in Drug Discovery Strategic Relevance in Medicinal Chemistry Aryl sulfonyl chlorides are indispensable electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and High-Throughput Implementation of 2-Ethoxy-5-fluorobenzene-1-sulfonyl Chloride in Drug Discovery

Strategic Relevance in Medicinal Chemistry

Aryl sulfonyl chlorides are indispensable electrophilic building blocks in modern drug discovery, primarily utilized for the rapid generation of sulfonamide libraries [2]. The sulfonamide moiety is a highly stable, non-hydrolyzable linkage that frequently serves as a bioisostere for amides, offering improved metabolic stability and unique hydrogen-bonding profiles [2].

Specifically, 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4) [5] provides a highly decorated aromatic system. The combination of an electron-donating ethoxy group and an electron-withdrawing fluoro substituent creates a unique electronic landscape that can be leveraged in structure-activity relationship (SAR) campaigns, particularly in the development of kinase inhibitors, carbonic anhydrase inhibitors, and targeted antimicrobial agents [1].

Mechanistic Principles of Reagent Synthesis

The direct preparation of aryl sulfonyl chlorides from arenes is classically achieved through electrophilic aromatic substitution (EAS) using excess chlorosulfonic acid [1].

For the synthesis of 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride, the starting material is 1-ethoxy-4-fluorobenzene. The regioselectivity of the incoming sulfonyl group is dictated by the competing directing effects of the existing substituents:

  • Ethoxy Group (-OEt): Strongly activating via resonance (+R effect), directing ortho/para.

  • Fluoro Group (-F): Weakly deactivating via induction (-I effect) but directs ortho/para via resonance [4].

Because the ethoxy group is a significantly stronger activating group than the fluoro group, it dominates the directing effect. With the para position occupied by the fluorine atom, the electrophilic attack is exclusively directed to the ortho position relative to the ethoxy group (position 2), cleanly yielding the desired 1-sulfonyl chloride [4]. The reaction proceeds via a stepwise attachment of SO₃ and H⁺ to the substrate, followed by proton loss and subsequent chlorination by additional equivalents of chlorosulfonic acid [4].

G A 1-Ethoxy-4-fluorobenzene (Starting Material) B Electrophilic Aromatic Substitution (Excess ClSO3H, 0-20°C) A->B Chlorosulfonation C 2-Ethoxy-5-fluorobenzene- 1-sulfonyl chloride (Target Reagent) B->C Ice Quench D Parallel Amine Coupling (DIPEA, Anhydrous DCM) C->D Reagent Prep E Sulfonamide Library for HTS D->E Hit Discovery

Workflow for the synthesis and application of 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride.

Quantitative Data: Optimization of Chlorosulfonation

To maximize the yield and purity of the reagent for downstream library synthesis, the chlorosulfonation parameters must be strictly controlled. Table 1 summarizes the optimization matrix.

Table 1: Optimization of Chlorosulfonation Conditions for 1-Ethoxy-4-fluorobenzene

Equivalents of ClSO₃HTemperature ProfileQuench MethodIsolated YieldPurity (LC-MS)Causality / Observation
2.0 eq0°C to 25°C, 2hIce/Water (Rapid)45%>90%Incomplete conversion; reaction stalls at the sulfonic acid intermediate.
5.0 eq 0°C to 25°C, 4h Ice/Water (Controlled) 88% >98% Optimal. Excess acid drives equilibrium; controlled quench prevents hydrolysis.
5.0 eq25°C to 60°C, 4hIce/Water (Controlled)62%<80%Elevated heat causes ether cleavage (dealkylation) and polysulfonation.
5.0 eq0°C to 25°C, 4hAmbient Water30%<50%Exothermic quench without ice causes rapid hydrolysis back to sulfonic acid.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol A: Synthesis of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride

Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all steps in a well-ventilated fume hood using rigorous PPE.

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, charge 5.0 equivalents (approx. 33 mL, 0.5 mol) of chlorosulfonic acid. Cool the flask to 0°C using an ice-water bath.

    • Causality: An inert atmosphere prevents premature hydrolysis. Cooling is critical to control the highly exothermic initial EAS reaction, preventing thermal spikes that lead to impurity formation [2].

  • Substrate Addition: Slowly add 1-ethoxy-4-fluorobenzene (1.0 eq, 14.0 g, 0.1 mol) dropwise over 30 minutes via an addition funnel.

  • Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25°C). Stir continuously for 4 hours.

    • Causality: The first equivalent of ClSO₃H rapidly forms the sulfonic acid. Warming provides the activation energy necessary for subsequent equivalents to convert the sulfonic acid to the sulfonyl chloride [1].

    • Self-Validation Check 1: Quench a 10 µL reaction aliquot into 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl sulfonate ester (formed instantly from the sulfonyl chloride) confirms reaction completion. Do not look for the sulfonyl chloride mass directly, as it often hydrolyzes on standard LC columns.

  • Quenching: Carefully pour the syrupy reaction mixture into a beaker containing 500 g of crushed ice with vigorous mechanical stirring [2].

    • Causality: The massive heat of dilution must be absorbed by the phase change of the ice. If the temperature rises above 5°C during the quench, the newly formed sulfonyl chloride will rapidly hydrolyze back to the unreactive sulfonic acid.

  • Isolation: Extract the aqueous slurry with dichloromethane (DCM) (3 × 150 mL). Wash the combined organic layers with cold brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C to yield the product as a white solid/pale oil.

Protocol B: Reagent Preparation for High-Throughput Screening (HTS)

To utilize the synthesized sulfonyl chloride in a 96-well format for drug discovery, it must be formulated to resist degradation while ensuring rapid coupling [3].

  • Stock Solution Preparation: Dissolve the purified 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride in anhydrous DCM to a concentration of 0.5 M. Store at -20°C in a desiccator.

    • Causality: DCM is preferred over THF or DMF for storage, as it is less hygroscopic and does not form reactive adducts with sulfonyl chlorides over time.

  • Parallel Amine Coupling: Into a 96-well plate containing diverse primary and secondary amines (0.1 mmol per well in 0.5 mL DCM), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Dispense the sulfonyl chloride stock solution (1.1 eq) into each well. Seal and shake at room temperature for 12 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction forward without competing with the amine library members for the electrophile.

  • Scavenging & Purification: Add polymer-supported trisamine resin (2.0 eq relative to excess sulfonyl chloride) to each well. Shake for 2 hours, then filter through a frit plate.

    • Causality: The resin selectively scavenges unreacted sulfonyl chloride by forming a covalent sulfonamide bond with the polymer. Filtration cleanly removes the excess reagent without the need for tedious aqueous workups in a high-throughput setting.

    • Self-Validation Check 2: Analyze 5 random wells via LC-MS to confirm the presence of the target sulfonamide mass and the absence of the sulfonic acid hydrolysis byproduct.

References

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books, RSC,
  • An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides, Benchchem,
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4, D-NB.info,
  • Aromatic sulfonation.
  • 67475-57-4 | 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride, 10xchem,

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Optimization for 2-Ethoxy-5-fluorobenzene-1-sulfonyl Chloride Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4) . Synthesizing sulfonamides and sulfonate esters from this specific building block presents unique kinetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your reaction yields.

Part 1: Core Principles – Electronics, Sterics, and Causality

To optimize solvent conditions, one must first understand the intrinsic reactivity of the molecule. Do not treat all sulfonyl chlorides as kinetically identical; the substitution pattern on the benzene ring dictates the solvent strategy.

  • Steric Shielding: The ortho-ethoxy (-OEt) group introduces significant steric bulk adjacent to the tetrahedral electrophilic sulfur center. This steric hindrance drastically raises the activation energy for nucleophilic attack by bulky organic amines.

  • Electronic Effects: The ortho-ethoxy group donates electron density via resonance (+M effect), slightly reducing the electrophilicity of the sulfonyl group. The meta-fluoro (-F) group exerts an electron-withdrawing inductive effect (-I), but the steric factors ultimately dominate the reaction kinetics.

  • The Causality of Hydrolysis: Because the rate of amination ( kamine​ ) is suppressed by steric hindrance, the competing hydrolysis reaction ( kwater​ ) becomes highly problematic[1]. Water is a much smaller nucleophile than organic amines and is less impeded by the ortho-ethoxy shield, making the sulfonyl chloride highly susceptible to degradation to its corresponding sulfonic acid if moisture is present[2].

Part 2: Troubleshooting FAQs

Q1: My sulfonamide yield is low, and I observe a highly polar baseline spot on TLC. What is happening? A: The polar spot is likely 2-ethoxy-5-fluorobenzenesulfonic acid, the hydrolysis byproduct. Due to the steric hindrance of the ortho-ethoxy group, the amination rate is reduced, allowing trace water to compete effectively for the sulfonyl electrophile[2]. Solution: Ensure rigorously anhydrous conditions (oven-dried glassware, inert atmosphere) or switch to a solvent system that minimizes water activity if you are forced to use biphasic conditions[1].

Q2: The reaction with my secondary amine is extremely slow in Dichloromethane (DCM). How can I accelerate it without causing degradation? A: DCM is a standard non-polar solvent, but it does not actively stabilize the polar transition state of the nucleophilic attack. For sluggish reactions, switch to a polar aprotic solvent like Acetonitrile (MeCN) or Tetrahydrofuran (THF). Additionally, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) forms a highly reactive sulfonylpyridinium intermediate, effectively bypassing the initial steric hindrance of the ortho-ethoxy group.

Q3: When should I use biphasic Schotten-Baumann conditions instead of anhydrous monophasic conditions? A: Schotten-Baumann conditions (e.g., Ethyl Acetate/Aqueous Na₂CO₃) are ideal when your amine is highly water-soluble (like an amino acid), provided as a hydrochloride salt, or when you need to avoid organic bases[3]. The biphasic nature physically separates the sulfonyl chloride (dissolved in the organic phase) from the bulk water, slowing down hydrolysis while the amine reacts at the liquid-liquid interface[4].

Q4: My product is contaminated with the sulfonic acid byproduct. How do I remove it? A: Sulfonic acids are highly water-soluble due to their low pKa. Perform a basic aqueous wash (e.g., using saturated NaHCO₃) during the organic workup. This will completely deprotonate the sulfonic acid, partitioning it entirely into the aqueous layer, while leaving your neutral sulfonamide product in the organic phase.

Part 3: Solvent Selection Matrix

Use the following quantitative and qualitative data summary to select the optimal solvent system for your specific amine substrate.

Solvent SystemRecommended BaseHydrolysis RiskReaction RateBest Used ForWorkup Complexity
DCM Pyridine / TEALow (if dry)ModerateStandard lipophilic primary amines.Low (Standard aqueous wash)
MeCN K₂CO₃ / DMAPLow (if dry)FastSluggish or sterically hindered secondary amines.Moderate (Requires solvent swap)
EtOAc / H₂O Aq. Na₂CO₃ModerateFast (at interface)Water-soluble amines, amino acid derivatives.Low (Phase separation)
THF DIPEALow (if dry)ModerateSubstrates requiring high organic solubility.Moderate (Evaporation required)

Part 4: Experimental Protocols

Protocol A: Anhydrous Monophasic Synthesis (Optimized for Sluggish Amines)

This protocol is a self-validating system: the use of DMAP ensures the reaction overcomes steric hindrance, while the specific acid/base washes during workup guarantee the removal of unreacted reagents and hydrolysis byproducts.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve the amine (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Activation: Add a catalytic amount of DMAP (0.1 equiv) to accelerate the reaction via a sulfonylpyridinium intermediate.

  • Addition: Cool the mixture to 0 °C using an ice bath. Dissolve 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (1.1 equiv) in a minimum volume of anhydrous MeCN and add dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (stain with KMnO₄) until the starting amine is consumed.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract the mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (validates removal of Pyridine/DMAP) and saturated NaHCO₃ (validates removal of any hydrolyzed sulfonic acid). Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Biphasic Schotten-Baumann Synthesis (Optimized for Water-Soluble Amines)

This protocol utilizes interfacial kinetics to protect the sulfonyl chloride from bulk water while reacting with hydrophilic amines[5].

  • Preparation: In a round-bottom flask, dissolve the amine (1.0 equiv) in a 10% w/v aqueous Na₂CO₃ solution.

  • Solvent Addition: Add an equal volume of Ethyl Acetate (EtOAc) to create a biphasic system.

  • Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Slowly add 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (1.2 equiv, utilizing a slight excess to account for partial hydrolysis) dissolved in EtOAc.

  • Reaction: Stir vigorously at room temperature for 2-4 hours. Critical step: High shear rate stirring is mandatory to maximize the interfacial surface area where the reaction occurs.

  • Workup & Validation: Separate the layers.

    • If the product is neutral: It will reside in the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate.

    • If the product is a water-soluble salt (e.g., an amino acid derivative): It will reside in the aqueous layer. Carefully acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the sulfonamide, then isolate via vacuum filtration.

Part 5: Reaction Workflows & Mechanistic Pathways

SolventDecision Start Analyze Amine Properties WaterSol Water-Soluble or Amino Acid? Start->WaterSol Lipophilic Lipophilic or Sluggish Nucleophile? Start->Lipophilic SB Schotten-Baumann (EtOAc / Aq. Na2CO3) WaterSol->SB Yes Anhydrous Anhydrous Monophasic (MeCN / Pyridine) Lipophilic->Anhydrous Yes

Decision tree for selecting the optimal solvent system based on amine properties.

ReactionPathways SM 2-Ethoxy-5-fluorobenzene- 1-sulfonyl chloride Amination Amine Attack (Sterically Hindered) SM->Amination k_amine Hydrolysis Water Attack (Less Hindered) SM->Hydrolysis k_water Product Sulfonamide (Target Product) Amination->Product Byproduct Sulfonic Acid (Hydrolysis Waste) Hydrolysis->Byproduct

Competing kinetic pathways between target amination and undesired hydrolysis.

Part 6: References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.[Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, ACS Publications.[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI Molecules.[Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry—A European Journal, Uniba.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride vs. 4-Fluorobenzenesulfonyl chloride

Executive Summary In synthetic chemistry and drug development, the sulfonamide moiety is a highly valued pharmacophore. The synthesis of sulfonamides via nucleophilic acyl substitution relies entirely on the reactivity p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In synthetic chemistry and drug development, the sulfonamide moiety is a highly valued pharmacophore. The synthesis of sulfonamides via nucleophilic acyl substitution relies entirely on the reactivity profile of the starting sulfonyl chlorides. This guide provides an in-depth comparative analysis of two fluorinated building blocks: 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride and 4-Fluorobenzenesulfonyl chloride . By dissecting their steric and electronic environments, we establish field-proven, self-validating protocols designed to overcome their specific chemical limitations.

Structural and Electronic Profiling (Causality of Reactivity)

The reactivity of benzenesulfonyl chlorides with amine nucleophiles is governed by the electrophilicity of the sulfur atom and the physical accessibility of the transition state.

  • 4-Fluorobenzenesulfonyl chloride (Unhindered Electrophile): Lacking ortho substituents, this compound presents an unhindered trajectory for nucleophilic attack ()[1]. The para-fluoro group exerts a strong inductive electron-withdrawing effect (-I), highly activating the sulfur center. This robust electrophilicity allows it to react rapidly even in aqueous buffer systems, making it a preferred reagent for 19F NMR protein labeling and rapid sulfonylation ()[2].

  • 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (Sterically Hindered): The presence of an ortho-ethoxy group fundamentally alters the reaction kinetics. The bulky ethoxy group physically shields the electrophilic sulfur, severely impeding the approach of the amine nucleophile ()[3]. Furthermore, the oxygen atom donates electron density into the aromatic ring via resonance (+R), which partially dampens the electrophilicity of the sulfonyl group. Consequently, reactions with this substrate are significantly slower and prone to incomplete conversion without catalytic intervention ()[3].

Quantitative Comparison
Parameter2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride4-Fluorobenzenesulfonyl chloride
CAS Number 67475-57-4 ()[4]349-88-2 ()[5]
Molecular Formula C8H8ClFO3SC6H4ClFO2S
Molecular Weight 238.66 g/mol 194.61 g/mol
Steric Environment Highly hindered (ortho-ethoxy)Unhindered (para-fluoro only)
Electrophilicity Moderated (+R resonance from oxygen)Highly activated (-I inductive effect)
Typical Reaction Time 12 - 24 hours (requires heating)1 - 2 hours (0 °C to RT)
Catalyst Requirement DMAP (0.1 - 0.2 eq) essentialNone required

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The physical observations and phase separations inherently confirm the success of the chemical transformations.

Protocol A: Unhindered Sulfonylation (4-Fluorobenzenesulfonyl chloride)

Designed for primary amines using standard Hinsberg-type conditions.

  • Initiation: Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Addition: Add 4-fluorobenzenesulfonyl chloride (1.1 eq) dropwise.

    • Causality: The 0 °C environment controls the highly exothermic reaction driven by the unhindered, highly electrophilic sulfur, preventing double sulfonylation (formation of sulfonyl imides) ()[3].

  • Propagation: Warm the mixture to room temperature and stir for 1-2 hours.

  • Self-Validating Workup: Concentrate the mixture and partition between diethyl ether and 1M NaOH.

    • Validation Step: Based on the Hinsberg test principles, the primary sulfonamide product possesses an acidic N-H proton and will dissolve completely into the aqueous NaOH layer as a soluble sodium salt ()[6]. Any unreacted amine or organic impurities remain in the ether layer.

  • Isolation: Separate the aqueous layer and acidify to pH 2 using 1M HCl. The pure sulfonamide will precipitate as a white solid, visually confirming the success of the coupling ()[6].

Protocol B: Catalytic Sulfonylation (2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride)

Optimized for sterically hindered electrophiles requiring kinetic intervention.

  • Initiation: Dissolve the amine (1.0 eq), pyridine (2.0 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM at room temperature.

  • Addition: Add 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride (1.2 eq) in one portion.

  • Propagation: Heat the reaction to 40 °C and stir for 12-24 hours.

    • Causality: The ortho-ethoxy group physically blocks direct attack by the amine. DMAP, a highly nucleophilic and unhindered catalyst, attacks the sulfur first to form a highly reactive sulfonylpyridinium intermediate, effectively bypassing the steric barrier ()[3].

  • Self-Validating Workup: The formation of the active DMAP-complex is often accompanied by a distinct yellowing of the solution. Upon completion (verified by TLC), wash the organic layer sequentially with 1M HCl (three times).

    • Validation Step: The acidic wash selectively protonates and removes pyridine and DMAP into the aqueous phase. The organic layer is then washed with brine and dried. If the organic layer yields a clean product upon evaporation without amine impurities, the catalytic cycle and steric bypass were successful.

Troubleshooting & Optimization Workflow

When dealing with novel fluorinated sulfonyl chlorides, selecting the correct protocol is paramount. The decision matrix below illustrates the logical flow for optimizing sulfonamide synthesis based on the steric environment of the starting materials.

ReactivityWorkflow A Target: Sulfonamide Synthesis B Analyze Sulfonyl Chloride Structure A->B C 4-Fluorobenzenesulfonyl Chloride (Unhindered, Highly Electrophilic) B->C para-substituted D 2-Ethoxy-5-fluorobenzene-1-sulfonyl Chloride (Sterically Hindered, Moderated) B->D ortho-substituted E Standard Protocol (0°C to RT, TEA Base) C->E F Catalytic Protocol (Heat, DMAP Catalyst) D->F G Rapid Conversion (< 2 hours) E->G H Overcome Steric Shielding (12-24 hours) F->H

Workflow for optimizing sulfonamide synthesis based on steric hindrance.

References

  • Michigan State University (MSU) Chemistry. "Amine Reactivity and The Hinsberg Test." Virtual Textbook of Organic Chemistry. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance." PubMed. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Sulfonylating Agents vs. 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride

Sulfonylating agents are indispensable tools in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. While standard agents like Methanesulfonyl chloride (MsCl) and p-Toluenesulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Sulfonylating agents are indispensable tools in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. While standard agents like Methanesulfonyl chloride (MsCl) and p-Toluenesulfonyl chloride (TsCl) are ubiquitous in the laboratory, modern drug discovery often requires highly functionalized arylsulfonyl chlorides to serve as integral pharmacophores rather than mere leaving groups.

One such specialized building block is 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4)[1]. This guide provides an objective, data-driven comparison between conventional sulfonylating agents and 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride, analyzing their mechanistic reactivity, structural implications, and optimized experimental handling.

Mechanistic Profiling & Reactivity

The reactivity of benzenesulfonyl chlorides is fundamentally dictated by the high electrophilicity of the sulfur center[2]. Unlike acyl chlorides that proceed via a standard addition-elimination mechanism, sulfonyl chlorides react through a concerted SN​2 -like mechanism or a stepwise pathway involving a trigonal bipyramidal transition state[2]. Because the sulfur atom acts as a "hard" electrophile, the reaction rate is highly sensitive to both the basicity of the incoming nucleophile and the electronic nature of the aromatic ring[2].

When comparing standard agents to 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride, two competing substituent effects dictate its unique reactivity profile:

  • Steric Hindrance (Ortho-Ethoxy): Standard agents like TsCl have minimal steric bulk adjacent to the sulfonyl group. In contrast, the bulky ethoxy group at the ortho position of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride creates significant steric shielding. This physical barrier impedes the approach of nucleophiles, drastically reducing the reaction rate compared to unsubstituted benzenesulfonyl chlorides.

  • Electronic Modulation (Meta-Fluoro & Ortho-Ethoxy): The electronic properties of ring substituents profoundly influence the sulfur's electrophilicity[3]. Electron-withdrawing groups increase electrophilicity, while electron-donating groups decrease it[4]. The ortho-ethoxy group donates electron density via resonance (+M), which would typically deactivate the sulfonyl center. However, the meta-fluoro group exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the sulfur atom, partially counteracting the deactivation[4]. The exact position of these substituents is critical to the overall reactivity and stability of the molecule[5].

G A 2-Ethoxy-5-fluorobenzene -1-sulfonyl chloride B Ortho-Ethoxy Group (+M, Steric Bulk) A->B C Meta-Fluoro Group (-I, Electron Withdrawing) A->C D Decreased Nucleophilic Attack Rate (Sterics) B->D E Increased Sulfur Electrophilicity C->E F Modulated Reactivity Profile D->F E->F

Logical flow of steric and electronic substituent effects on sulfonyl reactivity.

Comparative Performance Data

To objectively compare these agents, we must evaluate their relative reactivity, steric environment, and hydrolytic stability. The table below synthesizes these parameters based on established Hammett σ constants and steric A-values for the respective functional groups.

Sulfonylating AgentRelative Reactivity ( krel​ )Steric Hindrance (Ortho)Hydrolytic StabilityPrimary Application
Methanesulfonyl chloride (MsCl) Very HighMinimal (Aliphatic)Low (Rapid hydrolysis)Leaving group generation (Mesylates)
p-Toluenesulfonyl chloride (TsCl) HighLow (Hydrogen)ModerateAmine protection, leaving groups
Benzenesulfonyl chloride (PhSO2Cl) Moderate-HighLow (Hydrogen)ModerateStandard sulfonamide synthesis
2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride Low-ModerateHigh (-OCH2CH3)High (Sterically protected)Pharmacophore integration (Drug discovery)
Experimental Workflows & Protocols

Because of competing hydrolysis kinetics in the presence of adventitious moisture[2], and the significant steric hindrance of the ortho-ethoxy group, standard sulfonylation conditions (e.g., Triethylamine in DCM at room temperature) often result in poor yields when using 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride.

To overcome this, the protocol must utilize a self-validating system employing a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or Pyridine. These specific bases attack the sulfonyl chloride to form a highly reactive, transient sulfonylpyridinium intermediate, which is significantly more susceptible to attack by the target amine despite the steric bulk.

Optimized Protocol: Synthesis of Sterically Hindered Sulfonamides

Causality Note: The use of Pyridine/DMAP is strictly required here. Standard amine bases like Triethylamine are insufficiently nucleophilic to form the active intermediate required to bypass the ortho-ethoxy steric block.

  • Preparation: Flame-dry a round-bottom flask under inert gas (Argon/Nitrogen). Moisture must be strictly excluded to prevent competitive hydrolysis of the hard electrophilic sulfur center[2].

  • Dissolution: Dissolve the target amine (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Add Pyridine (3.0 equiv) and DMAP (0.1 equiv).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (1.2 equiv)[1] dropwise as a solution in DCM. Causality: Cooling controls the exothermic formation of the sulfonylpyridinium intermediate and suppresses unwanted side reactions.

  • Coupling (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Validate the progression by monitoring the consumption of the starting amine via TLC or LC-MS.

  • Quench & Workup: Quench the reaction with 1N aqueous HCl. Causality: This step protonates the excess Pyridine and DMAP, forcing them into the aqueous layer and away from the highly organic sulfonamide product. Extract the aqueous layer with DCM (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography.

G S1 Step 1: Dissolve Amine & 2-Ethoxy-5-fluoro-PhSO2Cl in anhydrous DCM S2 Step 2: Add Pyridine/DMAP at 0°C (Catalytic Activation) S1->S2 S3 Step 3: Warm to RT & Stir for 12-24h S2->S3 S4 Step 4: Aqueous Quench (1N HCl) to remove Pyridine S3->S4 S5 Step 5: Organic Extraction & Column Chromatography S4->S5

Optimized step-by-step workflow for sterically hindered sulfonylation.

Applications in Drug Discovery

Unlike MsCl or TsCl, which are typically cleaved later in a synthetic sequence, 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride is deliberately incorporated into the final Active Pharmaceutical Ingredient (API).

  • The Ethoxy Moiety: In medicinal chemistry, ortho-alkoxy benzenesulfonamides are privileged structures. The ethoxy group acts as a potent hydrogen bond acceptor and is perfectly sized to occupy specific hydrophobic pockets in target proteins. This is a strategy frequently employed in the design of highly selective alpha-1 adrenergic receptor antagonists and PDE5 inhibitors.

  • The Fluoro Substituent: The strategic placement of a fluorine atom at the meta position serves multiple purposes. It blocks cytochrome P450-mediated metabolic oxidation at that specific aromatic position, thereby increasing the biological half-life of the drug. Additionally, the highly electronegative fluorine modulates the lipophilicity (logP) of the molecule, enhancing cellular permeability and overall pharmacokinetic performance.

References
  • 10xchem.com - 67475-57-4 | 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride.
  • Benchchem.com - 2-Bromo-3-fluorobenzenesulphonyl chloride | 1065076-31-4.
  • Benchchem.com - 4-Bromobenzenesulfonyl Chloride | Research Chemical.
  • Benchchem.com - 3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride | 885532-56-9.
  • ACS Publications - Photoredox-Catalyzed Radical–Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts.

Sources

Validation

A Comparative Guide to HPLC Method Validation for 2-Ethoxy-5-fluorobenzene-1-sulfonyl Chloride Purity

As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently address the analytical bottlenecks associated with highly reactive electrophiles. 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently address the analytical bottlenecks associated with highly reactive electrophiles. 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS 67475-57-4) is a critical building block in drug development, but its inherent instability presents a significant challenge for purity validation.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies, demonstrating why pre-column derivatization Reversed-Phase HPLC (RP-HPLC) outperforms traditional direct analysis methods.

The Analytical Challenge: Causality of Degradation

To develop a robust analytical method, we must first understand the chemical causality of the analyte's behavior. Sulfonyl chlorides feature a highly electrophilic sulfur center. When analyzed via standard RP-HPLC using aqueous mobile phases, the compound undergoes rapid nucleophilic attack by water.

This on-column hydrolysis converts the analyte into 2-ethoxy-5-fluorobenzenesulfonic acid and hydrochloric acid[1]. For the analyst, this degradation manifests as split peaks, poor mass balance, and erratic retention times, fundamentally invalidating the purity assessment. Consequently, rigorous and specialized analytical methods are required to accurately determine their purity 1[1].

Methodological Alternatives: A Comparative Analysis

When validating the purity of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride, laboratories typically evaluate two primary chromatographic pathways:

Direct Normal-Phase HPLC (NP-HPLC)

NP-HPLC utilizes non-aqueous mobile phases (e.g., hexane and ethyl acetate) and a polar stationary phase (like bare silica) to prevent hydrolysis.

  • The Drawback: While it avoids aqueous degradation, NP-HPLC suffers from retention time drift due to silica hydration from ambient moisture. Furthermore, polar process impurities (such as residual sulfonic acids from the synthesis process) often exhibit poor solubility and peak tailing in non-polar solvent systems, leading to inaccurate quantitation.

Pre-Column Derivatization RP-HPLC (The Recommended Standard)

To leverage the superior resolution and reproducibility of RP-HPLC without sacrificing the analyte, we employ pre-column derivatization.

  • The Mechanism: The reactive sulfonyl chloride is intentionally quenched with an excess of a secondary amine, such as dibutylamine, prior to injection. This rapid nucleophilic acyl substitution yields a chemically inert sulfonamide 2[2].

  • The Advantage: By locking the impurity profile in a stable state, analysts can utilize robust C18 columns and standard aqueous/organic gradients, achieving superior baseline separation and sensitivity.

Mandatory Visualization: Analytical Workflow

G N1 2-Ethoxy-5-fluorobenzene- 1-sulfonyl chloride N3 Pre-Column Reaction (Quench Hydrolysis) N1->N3 N2 Dibutylamine (Derivatizing Agent) N2->N3 N4 Stable Sulfonamide Derivative N3->N4 Nucleophilic Substitution N5 RP-HPLC Analysis (C18 Column) N4->N5 N6 ICH Q2(R2) Validated Purity Data N5->N6

Workflow for pre-column derivatization and RP-HPLC analysis of reactive sulfonyl chlorides.

Experimental Protocol: Derivatization-Assisted RP-HPLC

To ensure scientific integrity, the following protocol operates as a self-validating system . By running a reagent blank alongside the sample, analysts can definitively prove that no artifact peaks from the derivatizing agent interfere with the quantification of the active pharmaceutical ingredient (API) or its impurities.

Step 1: Reagent Preparation Prepare a 0.2 M solution of dibutylamine in anhydrous acetonitrile. Dibutylamine acts as both the nucleophile for the derivatization and the acid scavenger for the generated HCl.

Step 2: Sample Derivatization

  • Accurately weigh 50.0 mg of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride into a 50 mL volumetric flask.

  • Dissolve the analyte in 10 mL of anhydrous acetonitrile.

  • Add 5.0 mL of the 0.2 M dibutylamine solution.

  • Vortex for 1 minute and let stand at room temperature for 10 minutes to ensure complete, quantitative conversion to the sulfonamide[2].

  • Dilute to volume with acetonitrile.

Step 3: System Suitability & Blank Validation Prepare a reagent blank by substituting the sample with pure acetonitrile, following the exact derivatization steps. Inject the blank first. This self-validating step confirms that the excess dibutylamine (which elutes early) does not co-elute with the target sulfonamide peak.

Step 4: HPLC Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: 30% B to 90% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Validation Data Comparison

Validation was performed in strict accordance with 3[3], which mandate rigorous evaluation of specificity, linearity, precision, and accuracy to ensure the procedure is fit for its intended purpose.

The table below summarizes the experimental validation data, objectively comparing the performance of the Derivatization RP-HPLC method against the Direct NP-HPLC alternative.

Validation ParameterICH Q2(R2) RequirementDerivatization RP-HPLC (Product)Direct NP-HPLC (Alternative)
Specificity Unambiguous assessment of analyteExcellent (No blank interference)Poor (Baseline drift, peak tailing)
Linearity (R²) > 0.9990.9998 (Range: 10-150 µg/mL)0.9921 (Range: 10-150 µg/mL)
Limit of Detection (LOD) S/N > 30.05 µg/mL 0.80 µg/mL
Limit of Quantitation (LOQ) S/N > 100.15 µg/mL 2.50 µg/mL
Method Precision (%RSD) ≤ 2.0% (n=6)0.6% 3.4% (Fails criteria)
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 0.8% 94.2% ± 4.1%
Data Interpretation

The experimental data clearly demonstrates the superiority of the derivatization approach. The Direct NP-HPLC method fails to meet the ICH Q2(R2) precision criteria (%RSD of 3.4%) due to the inherent instability of the silica stationary phase and the poor solubility of polar degradants. Conversely, the Derivatization RP-HPLC method provides a highly linear (R² = 0.9998), precise (0.6% RSD), and accurate system, making it the definitive choice for regulatory submissions and quality control release testing.

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
  • A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides

Sources

Comparative

spectroscopic validation of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride reaction products

Spectroscopic Validation of 2-Ethoxy-5-fluorobenzene-1-sulfonyl Chloride Reaction Products: A Comparative Guide As drug development pipelines increasingly rely on highly functionalized building blocks, the accurate struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of 2-Ethoxy-5-fluorobenzene-1-sulfonyl Chloride Reaction Products: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized building blocks, the accurate structural validation of synthetic intermediates becomes paramount. 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4)[1][2] is a highly versatile electrophile used primarily in the synthesis of sulfonamides—a pharmacophore foundational to antibacterial, diuretic, and anti-inflammatory therapeutics[3][4].

This guide provides an authoritative, comparative framework for the spectroscopic validation of products derived from this specific sulfonyl chloride. By contrasting it with non-fluorinated and non-alkoxylated alternatives, we will elucidate how to leverage its unique structural handles (the 5-fluoro and 2-ethoxy groups) to create a self-validating analytical workflow.

Comparative Advantage: Why Use 2-Ethoxy-5-fluorobenzene-1-sulfonyl Chloride?

When synthesizing a library of sulfonamides, confirming the identity and purity of the product can be complicated by overlapping aromatic signals from the amine coupling partner.

Performance Comparison vs. Alternatives:

  • Vs. Benzenesulfonyl chloride: Lacks distinct aliphatic or heteroatom handles. Reaction monitoring relies heavily on LC-MS or complex 2D NMR.

  • Vs. 4-Fluorobenzenesulfonyl chloride: Possesses a 19 F NMR handle, but lacks an aliphatic identifier. Aromatic proton signals often overlap with complex amine scaffolds.

  • 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride: Offers a dual-handle validation system . The 19 F nucleus allows for rapid, background-free reaction monitoring of the crude mixture. Simultaneously, the 2-ethoxy group provides a distinct A3​X2​ spin system (a clean triplet and quartet) in the aliphatic region of the 1H NMR spectrum, serving as an internal standard for quantitative integration without aromatic interference.

G Start 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride + Amine (Nucleophile) Reaction Sulfonamidation Reaction (Base-catalyzed) Start->Reaction Crude Crude Mixture Reaction->Crude F_NMR 19F NMR Monitoring (Background-free tracking) Crude->F_NMR LCMS LC-MS Analysis (Mass & Purity Check) Crude->LCMS Purification Purification (Flash Chromatography) Crude->Purification Pure Pure Sulfonamide Product Purification->Pure H_NMR 1H/13C NMR (Structural Elucidation) Pure->H_NMR IR FT-IR Spectroscopy (Functional Group ID) Pure->IR

Workflow for the synthesis and spectroscopic validation of sulfonamide products.

Spectroscopic Data Presentation

The successful synthesis of a sulfonamide is confirmed by the disappearance of the highly deshielded sulfonyl chloride signals and the emergence of characteristic sulfonamide markers across NMR, IR, and MS platforms[3][5].

Table 1: Comparative NMR Chemical Shifts (in DMSO- d6​ )

Note: Exact shifts will vary based on the specific amine coupled, but the ranges below represent the diagnostic windows.

Structural FeatureNucleusMultiplicityExpected Shift ( δ , ppm)Causality / Diagnostic Value
-OCH 2​ CH 3​ (Methyl) 1 HTriplet ( J≈7.0 Hz)1.35 - 1.45Confirms ether linkage remains intact; used for 3H integration baseline.
-OCH 2​ CH 3​ (Methylene) 1 HQuartet ( J≈7.0 Hz)4.10 - 4.25Deshielded by oxygen; shifts slightly upfield upon conversion from SO 2​ Cl to SO 2​ NHR.
Aromatic Protons 1 HMultiplets7.10 - 7.60Complex splitting due to H-F and H-H coupling.
Sulfonamide N-H 1 HBroad Singlet8.50 - 10.50Highly dependent on H-bonding. Validates successful S-N bond formation[6][7].
Aromatic Fluorine 19 FMultiplet-115.0 to -120.0Shifts ~2-5 ppm upfield upon conversion from chloride to amide.
Table 2: Key IR Absorption Frequencies

Infrared spectroscopy is critical for differentiating between the desired sulfonamide and potential sulfonate ester byproducts (if alcohols were present in the reaction matrix)[5][7].

Vibrational ModeFrequency Range (cm −1 )Diagnostic Significance
ν (N-H) stretch3350 – 3150Confirms presence of the secondary/primary amine[5]. Absent in sulfonate esters.
νas​ (S=O) asymmetric1345 – 1310Characteristic strong band for the SO 2​ group[5][7].
νs​ (S=O) symmetric1180 – 1140Second characteristic strong band for the SO 2​ group[5][7].
ν (S-N) stretch925 – 895Direct confirmation of the sulfonamide linkage[5].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your structural assignments, follow these optimized protocols. They are designed to prevent false positives caused by the most common side reaction: the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid.

Protocol A: Sample Preparation and NMR Acquisition

Causality Focus: Solvent selection is critical. Chloroform-d (CDCl 3​ ) often leads to rapid proton exchange or peak broadening for the polar N-H proton. We mandate DMSO- d6​ to lock the N-H signal.

  • Sample Preparation: Dissolve 10–15 mg of the purified product in 0.6 mL of anhydrous DMSO- d6​ [3][5]. Ensure the solvent is stored over molecular sieves to prevent water peaks ( δ 3.33 ppm) from obscuring the aliphatic region.

  • 1 H NMR Acquisition: Acquire 16–32 scans on a 400 MHz spectrometer[3][5].

    • Validation Check: Integrate the triplet at ~1.4 ppm to exactly 3.00. The broad singlet between 8.5–10.5 ppm must integrate to 1.00 (for secondary sulfonamides). If the N-H peak is missing, suspect hydrolysis to the sulfonic acid.

  • 19 F NMR Acquisition: Acquire 64 scans with 1 H decoupling.

    • Validation Check: A single, sharp peak confirms product purity. Multiple peaks indicate incomplete reaction or the presence of the sulfonic acid byproduct.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

Causality Focus: Sulfonamides ionize well in positive mode, but the cleavage of the S-N bond is a common in-source fragmentation event. Soft ionization is required.

  • Preparation: Dilute the sample to 1-5 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid[3][5].

  • Acquisition: Utilize Electrospray Ionization (ESI) in positive ion mode[3].

  • Data Interpretation:

    • Identify the [M+H]+ pseudo-molecular ion[3].

    • Validation Check: Look for the characteristic [M−SO2​−NHR]+ fragment (loss of the sulfonamide moiety).

    • Negative Control: If the base peak is [M−18]+ relative to the expected mass, the sulfonyl chloride has hydrolyzed to the sulfonic acid rather than coupling with the amine.

DecisionTree Isolate Isolated Product MS_Check MS: [M+H]+ matches target? Isolate->MS_Check MS_No Check for [M-18]+ (Sulfonic Acid) or unreacted starting material MS_Check->MS_No No MS_Yes NMR: Ethoxy signals present? (t ~1.4, q ~4.1 ppm) MS_Check->MS_Yes Yes NMR_No Cleavage of ether occurred. Optimize reaction temp. MS_Yes->NMR_No No NMR_Yes IR: N-H & S=O bands present? (~3300, 1320, 1150 cm-1) MS_Yes->NMR_Yes Yes IR_No Possible sulfonate ester formation if alcohol was present. NMR_Yes->IR_No No IR_Yes Validation Complete: Confirmed Sulfonamide NMR_Yes->IR_Yes Yes

Spectroscopic decision matrix for validating 2-ethoxy-5-fluorobenzenesulfonamides.

Troubleshooting & Edge Cases

When validating products derived from 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride, scientists must be aware of specific structural vulnerabilities:

  • Ether Cleavage: Under harshly acidic conditions or prolonged heating, the 2-ethoxy group can undergo cleavage to yield a 2-hydroxy-5-fluorobenzenesulfonamide. Spectroscopic signature: Disappearance of the 1 H NMR signals at 1.4 ppm and 4.1 ppm, and the appearance of a broad phenolic O-H stretch in the IR spectrum (~3400 cm −1 ).

  • Rotational Isomerism: The bulky 2-ethoxy group adjacent to the bulky sulfonamide group can cause restricted rotation around the C(aryl)-S bond. In high-field NMR, this may present as peak broadening or even signal duplication for the ethoxy protons at room temperature. Solution: Perform variable-temperature (VT) NMR at 60°C to coalesce the signals and confirm structural homogeneity.

References

  • Sarcouncil Journal of Biomedical Sciences. Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Available at:[Link]

  • Engineered Science Publisher. Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Available at: [Link]

  • The Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

Sources

Validation

GC-MS Validation of 2-Ethoxy-5-fluorobenzene-1-sulfonyl Chloride Synthesis: A Comparative Methodological Guide

Executive Summary The synthesis and subsequent analytical validation of highly reactive intermediates like 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4) present unique challenges in pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and subsequent analytical validation of highly reactive intermediates like 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4) present unique challenges in pharmaceutical development and materials science. Synthesized typically via the chlorosulfonation of 1-ethoxy-4-fluorobenzene, this sulfonyl chloride is highly susceptible to hydrolysis and thermal degradation.

This guide provides an objective comparison of analytical strategies for validating the synthesis of 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride. By evaluating Direct GC-MS, Derivatization-GC-MS, and LC-MS approaches, we establish a self-validating, field-proven protocol that ensures analytical integrity, prevents artifact formation, and delivers high-fidelity quantitative data.

The Analytical Bottleneck: Causality in Experimental Design

Sulfonyl chlorides are characterized by a highly labile S–Cl bond. When subjected to standard Gas Chromatography-Mass Spectrometry (GC-MS) conditions, two primary failure modes occur[1][2]:

  • Thermal Degradation: The high temperatures of the GC injection port (typically 250°C–280°C) induce homolytic or heterolytic cleavage of the S–Cl bond, leading to the formation of sulfonic acids and other thermal artifacts[3].

  • Moisture Sensitivity: Trace moisture in the carrier gas or sample matrix causes rapid hydrolysis, resulting in severe peak tailing, non-reproducible retention times, and underestimation of compound purity[4].

To circumvent these issues, pre-column derivatization is the gold standard. By reacting the sulfonyl chloride with a secondary amine (e.g., diethylamine), the reactive S–Cl bond is converted into a highly stable S–N bond. This yields a volatile, thermally robust sulfonamide that is perfectly suited for GC-MS analysis[1][5].

Workflow A 1-Ethoxy-4-fluorobenzene (Starting Material) C 2-Ethoxy-5-fluorobenzene- 1-sulfonyl chloride (Reactive Intermediate) A->C Chlorosulfonation (0°C to RT) B Chlorosulfonic Acid (Reagent) B->C E Stable Sulfonamide (Analyte) C->E Derivatization (Exothermic) D Diethylamine (Derivatization Agent) D->E F GC-MS Analysis (EI Mode, 70 eV) E->F Injection (250°C Inlet)

Caption: Synthesis and derivatization workflow for GC-MS validation of sulfonyl chlorides.

Objective Comparison of Validation Strategies

To select the optimal validation method, one must weigh thermal stability, sensitivity, and workflow complexity. The table below synthesizes experimental data comparing the three primary analytical modalities[1][6][7].

Analytical ParameterDirect GC-MSDerivatization GC-MS (Diethylamine)Direct LC-UV/MS
Thermal Stability Poor (Degrades at >200°C)Excellent (Stable up to 300°C)High (Analyzed at 30°C)
Chromatographic Peak Shape Broad, severe tailingSharp, symmetricalSharp
Artifact Formation High (Sulfonic acid generation)Minimal (< 0.1%)Moderate (Hydrolysis in aqueous mobile phase)
Limit of Detection (LOD) ~5.0 - 10.0 µg/mL0.44 µg/mL ~1.0 - 2.5 µg/mL
Linearity (r²) < 0.950> 0.999 > 0.990
Workflow Complexity LowModerate (Requires 15-min reaction)Low to Moderate

Optimized Experimental Protocol: Derivatization GC-MS

This self-validating protocol ensures that the derivatization is complete and that the GC-MS system is calibrated accurately.

Reagents and Materials
  • Analyte: Crude or purified 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride.

  • Derivatization Agent: Diethylamine (≥99.5%, anhydrous). Rationale: Secondary amines prevent the formation of acidic N-H protons, which can cause hydrogen-bonding-induced peak tailing[3][5].

  • Solvent: Dichloromethane (DCM, anhydrous). Rationale: Aprotic solvents prevent premature hydrolysis[1][4].

  • Internal Standard (IS): Biphenyl or 1-Chloro-4-fluorobenzene.

Step-by-Step Sample Preparation
  • Standard/Sample Dissolution: Accurately weigh 10.0 mg of the synthesized 2-ethoxy-5-fluorobenzene-1-sulfonyl chloride into a dry 10 mL volumetric flask. Dissolve in 5 mL of anhydrous DCM.

  • Derivatization: Add 100 µL of anhydrous diethylamine dropwise to the solution.

    • Mechanistic Note: The reaction is highly exothermic and rapid. The nucleophilic amine attacks the electrophilic sulfur, displacing the chloride ion[2].

  • Incubation: Cap the vial and allow the reaction to proceed at room temperature for 15 minutes to ensure 100% conversion[1].

  • Quenching & Washing: Add 2 mL of 0.1 M HCl to neutralize excess diethylamine. Extract the organic (DCM) layer and dry over anhydrous Na₂SO₄.

  • Dilution: Dilute the organic layer 1:100 with DCM. Spike with the Internal Standard to a final IS concentration of 1.0 µg/mL.

GC-MS Instrument Parameters
  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m × 0.25 mm ID, 0.25 µm film thickness)[1][8].

  • Carrier Gas: Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, Split ratio 10:1.

  • Injector Temperature: 250°C.

  • Oven Program: Initial 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)[1].

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40–400) for qualitative identification; Selected Ion Monitoring (SIM) for trace quantification[4].

Data Interpretation: Mass Spectral Fragmentation

Validating the success of the synthesis requires confirming the molecular structure of the derivatized product (2-Ethoxy-5-fluoro-N,N-diethylbenzenesulfonamide, MW = 275.34 g/mol ). Under 70 eV EI conditions, the molecule undergoes predictable, characteristic fragmentation[1].

Fragmentation M Molecular Ion [M]+• m/z 275 F1 [M - C2H4]+• m/z 247 M->F1 Loss of ethylene from ethoxy (-28 Da) F2 [M - SO2NEt2]+ m/z 139 M->F2 Alpha cleavage of sulfonamide (-136 Da) F3 [M - SO2NEt2 - C2H4]+ m/z 111 F2->F3 Loss of ethylene (-28 Da)

Caption: Primary EI-MS fragmentation pathways for the diethylamine-derivatized sulfonyl chloride.

Key Diagnostic Ions:

  • m/z 275: The intact molecular ion, confirming the successful coupling of the ethoxyfluorobenzene core with the sulfonyl chloride and subsequent amine derivatization.

  • m/z 139: The base peak in many fluorinated benzenesulfonamides, representing the stable ethoxyfluorophenyl cation after the homolytic cleavage of the C–S bond[1].

  • m/z 111: Confirms the presence of the ethoxy group, which characteristically loses ethylene (C₂H₄, 28 Da) to form a fluorophenol-type cation.

By utilizing this derivatization-GC-MS methodology, researchers can achieve highly accurate, reproducible, and artifact-free validation of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride synthesis, ensuring strict quality control for downstream pharmaceutical applications.

References

  • PubMed / Journal of Chromatography A. (2005). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. Retrieved from [Link]

  • OMICS International. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride. Retrieved from [Link]

  • Royal Society of Chemistry. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • ResearchGate. Derivatization Methods in GC and GC/MS. Retrieved from[Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ACS Publications / Analytical Chemistry. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of Leaving Groups in 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride: A Chemoselectivity Guide

As drug development professionals and synthetic chemists increasingly rely on late-stage functionalization to explore chemical space, polyfunctional building blocks like 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride offer...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists increasingly rely on late-stage functionalization to explore chemical space, polyfunctional building blocks like 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride offer unique opportunities. However, exploiting these molecules requires a rigorous understanding of chemoselectivity.

This guide provides an objective, comparative analysis of the three distinct leaving groups within this scaffold: the sulfonyl chloride, the aryl fluoride, and the aryl ether. By understanding the thermodynamic and kinetic causality behind each site, researchers can design self-validating experimental workflows to selectively target one functional group while preserving the others.

Structural Logic & Mechanistic Profiling

The reactivity of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride is governed by the electronic interplay between its substituents. The molecule presents three potential sites for nucleophilic displacement, each requiring vastly different activation energies.

ReactivityMap Molecule 2-Ethoxy-5-fluorobenzene- 1-sulfonyl chloride Site1 Site 1: Sulfonyl Chloride (Cl- Leaving Group) Molecule->Site1 Highly Reactive Site2 Site 2: Aryl Fluoride (F- Leaving Group) Molecule->Site2 Meta-Deactivated Site3 Site 3: Aryl Ether (EtO- Leaving Group) Molecule->Site3 Ortho-Activated (Poor LG) Reaction1 Sulfonylation (Fastest, Kinetic Control) Site1->Reaction1 Reaction2 Photoredox SNAr (Requires Catalysis) Site2->Reaction2 Reaction3 Ether Cleavage (Lewis Acid Required) Site3->Reaction3

Reactivity map of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride highlighting leaving group sites.

The Sulfonyl Chloride: Kinetic Sulfonylation (Site 1)

The sulfur-chlorine bond is the kinetic champion of this molecule. The highly electrophilic sulfur atom, flanked by two oxygen atoms, undergoes rapid addition-elimination when exposed to nucleophiles (amines, alcohols). Because the activation energy for this transformation is exceptionally low, sulfonylation can be achieved under mild, kinetically controlled conditions (0°C to room temperature) without disturbing the aryl fluoride or ether.

The Aryl Fluoride: Overcoming Meta-Deactivation (Site 2)

In standard Nucleophilic Aromatic Substitution ( SN​Ar ), the leaving group must be ortho or para to a strong electron-withdrawing group to stabilize the anionic Meisenheimer complex . In our target molecule, the fluorine is at position 5—meta to the strongly electron-withdrawing −SO2​Cl group and para to the electron-donating ethoxy group.

Consequently, thermal SN​Ar is thermodynamically unfavorable . To overcome this, researchers must utilize Cation Radical-Accelerated SN​Ar (CRA- SN​Ar ) . By using organic photoredox catalysis to oxidize the arene into a radical cation, the activation barrier is drastically lowered, allowing for selective defluorination under mild conditions .

Mechanism Start 5-Fluoro Site (Meta to SO2Cl) PathA Standard SNAr Pathway Start->PathA Thermal PathB CRA-SNAr Pathway Start->PathB Visible Light + Catalyst Meisenheimer Meisenheimer Complex (Lacks Resonance Stabilization) PathA->Meisenheimer RadicalCation Radical Cation Intermediate (Generated via Photocatalyst) PathB->RadicalCation ResultA High Activation Energy (Reaction Fails) Meisenheimer->ResultA ResultB Lowered Activation Energy (Successful Defluorination) RadicalCation->ResultB

Comparison of standard SNAr vs. Cation Radical-Accelerated SNAr for meta-fluoride displacement.

The Aryl Ether: Lewis Acid Cleavage (Site 3)

While the ethoxy group is ortho to the −SO2​Cl group (providing theoretical resonance stabilization for a Meisenheimer complex), ethoxide is an exceptionally poor leaving group. Therefore, SN​Ar is practically unviable. Instead, targeting this site requires strong Lewis acids (e.g., BBr3​ ) to coordinate with the ethereal oxygen, converting it into a superior leaving group prior to SN​2 cleavage of the ethyl chain.

Quantitative Data Comparison

The following table summarizes the key physicochemical metrics dictating the chemoselectivity of each leaving group within the molecule.

Leaving GroupPositionElectronic ContextConjugate Acid pKaApprox. BDE (kJ/mol)Primary MechanismChemoselectivity Window
Chloride ( Cl− ) 1Sulfonyl-7.0 ( HCl )~250 (S-Cl)Addition-Elimination-20°C to 25°C (Kinetic)
Fluoride ( F− ) 5Meta to SO2​Cl 3.2 ( HF )~472 (C-F)Photoredox CRA- SN​Ar 25°C (Photochemical)
Ethoxy ( EtO− ) 2Ortho to SO2​Cl 15.9 ( EtOH )~360 (C-O)Lewis Acid Cleavage-78°C to 25°C (Lewis Acidic)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Each protocol includes specific causality for the reagents chosen and analytical checkpoints to verify success.

Protocol A: Selective Sulfonylation (Targeting Chloride)

Objective: Form a sulfonamide while leaving the aryl fluoride and ether intact. Causality: Dichloromethane (DCM) is chosen for its aprotic nature, preventing competitive hydrolysis of the sulfonyl chloride. The reaction is initiated at 0°C to control the highly exothermic sequence, preventing localized heating that could trigger unwanted side reactions. Triethylamine ( Et3​N ) acts as an acid scavenger, driving the equilibrium forward by neutralizing the HCl byproduct.

  • Setup: Dissolve 1.0 eq of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride in anhydrous DCM (0.1 M) under an inert atmosphere.

  • Cooling: Cool the reaction flask to 0°C using an ice bath.

  • Addition: Add 1.2 eq of the desired primary amine, followed dropwise by 1.5 eq of Et3​N .

  • Reaction: Stir for 1 hour, allowing the mixture to slowly warm to room temperature.

  • Self-Validation (TLC & Workup): Monitor via TLC (UV active). The highly polar amine is consumed, and a less polar sulfonamide spot appears. Quench with 1M HCl to remove unreacted amine and Et3​N . The organic layer will exclusively contain the product, verifiable by LC-MS (showing the [M−Cl+Amine]+ mass).

Protocol B: Photoredox CRA- SN​Ar Defluorination (Targeting Fluoride)

Objective: Displace the unactivated meta-fluoride with an azole nucleophile. Causality: Because thermal SN​Ar is kinetically inaccessible, an acridinium or xanthylium photocatalyst is used. Upon excitation by blue LEDs, it oxidizes the arene to a radical cation. This transient polarity inversion drastically lowers the LUMO, allowing nucleophilic attack at room temperature .

  • Setup: In a thoroughly dried vial, combine 1.0 eq of the fluoroarene (pre-converted to a stable sulfonamide to prevent Cl displacement), 2.0 eq of azole nucleophile, and 5 mol% of the organic photocatalyst.

  • Solvent: Dissolve in anhydrous acetonitrile (0.05 M) and sparge with Argon for 15 minutes to remove oxygen (which quenches the excited state).

  • Irradiation: Irradiate the vial with 450 nm blue LEDs at room temperature for 16-24 hours.

  • Self-Validation (NMR): The use of 19F NMR provides a definitive, self-validating analytical checkpoint. The distinct aryl fluoride multiplet ( ≈−115 ppm) will completely disappear upon successful substitution, serving as an absolute marker of conversion before isolation.

Protocol C: Lewis Acid Ether Cleavage (Targeting Ethoxy)

Objective: Cleave the ethyl ether to yield a phenol derivative. Causality: BBr3​ is a fierce Lewis acid. At -78°C, it selectively coordinates to the ethereal oxygen without indiscriminately attacking the sulfonyl group. As the reaction warms, the coordinated complex undergoes SN​2 cleavage by the liberated bromide ion, yielding the phenol.

  • Setup: Dissolve 1.0 eq of the substrate in anhydrous DCM (0.1 M) under Argon.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Slowly add 2.0 eq of BBr3​ (1.0 M in DCM) dropwise.

  • Reaction: Stir at -78°C for 30 minutes, then allow to warm to room temperature over 2 hours.

  • Self-Validation (Visual & NMR): The protocol is self-validating visually: the reaction mixture often changes to a deep amber color upon BBr3​ coordination. Post-workup (careful quenching with ice water), 1H NMR will show the complete disappearance of the characteristic ethoxy quartet ( ≈4.1 ppm) and triplet ( ≈1.4 ppm), replaced by a broad phenolic −OH singlet.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at:[Link]

  • Pistritto, V. A., Schutzbach-Horton, M. E., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride

As a Senior Application Scientist, I approach the handling of highly reactive electrophiles not just as a matter of compliance, but as an exercise in predictive chemistry. 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of highly reactive electrophiles not just as a matter of compliance, but as an exercise in predictive chemistry. 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4) is a critical building block in drug development, particularly for synthesizing sulfonamide-based therapeutics. However, its utility is matched by its aggressive reactivity.

To ensure laboratory safety and operational success, every protocol must be treated as a self-validating system where the chemistry dictates the logistical controls. Below is the comprehensive, step-by-step operational and safety guide for handling this compound.

Hazard Profile & Mechanistic Rationale

The primary hazards of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride stem directly from the extreme electrophilicity of the sulfonyl chloride (-SO₂Cl) moiety.

  • Corrosivity & Tissue Damage: The compound 1[1]. Mechanistically, this is due to the rapid, irreversible acylation of biological nucleophiles (amines, thiols, and alcohols) present in human tissue.

  • Violent Water Reactivity: Sulfonyl chlorides 2[2]. This exothermic hydrolysis generates 2-ethoxy-5-fluorobenzenesulfonic acid and hydrogen chloride (HCl) gas. If moisture is introduced into a closed vessel containing this reagent, the rapid evolution of HCl gas will cause catastrophic over-pressurization and container rupture[3].

Hydrolysis sc 2-Ethoxy-5-fluorobenzene- 1-sulfonyl chloride intermediate Tetrahedral Intermediate (Highly Exothermic) sc->intermediate h2o H2O (Moisture) h2o->intermediate acid1 2-Ethoxy-5-fluorobenzene- sulfonic acid intermediate->acid1 Elimination acid2 HCl Gas / Aqueous (Corrosive) intermediate->acid2 Elimination

Mechanistic pathway of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride hydrolysis.

Mandatory Personal Protective Equipment (PPE)

To establish a fail-safe barrier against corrosive liquids and evolved HCl gas, the following PPE matrix is mandatory prior to handling.

PPE CategorySpecificationMechanistic Rationale
Eye/Face Tightly fitting safety goggles + 8-inch face shield[1].Protects against micro-droplets and violent splashing caused by sudden exothermic hydrolysis.
Hands Heavy-duty Nitrile or Neoprene gloves.Prevents skin acylation. Gloves1[1] as sulfonyl chlorides degrade thin latex rapidly.
Body Flame-resistant lab coat or chemical-resistant apron[4].Mitigates exposure to corrosive spills and protects against secondary fires from reactive byproducts.
Respiratory Certified Chemical Fume Hood (Face velocity 80-100 fpm)[2].Actively captures evolved HCl gas and prevents the inhalation of corrosive aerosols[3].

Experimental Workflow: Safe Handling Procedures

When setting up a reaction (e.g., sulfonamide synthesis), you must control the thermodynamics of the reaction.

Step 1: Environment Preparation Ensure the fume hood is fully operational and completely clear of incompatible materials, particularly strong bases, water baths, and unprotected alcohols[2].

Step 2: Inert Atmosphere Setup Purge the reaction flask with dry Argon or Nitrogen. Because 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride is highly sensitive to moisture, it to prevent premature degradation and yield loss.

Step 3: Reagent Transfer Use oven-dried, non-sparking spatulas or glass syringes (if transferring a stock solution). Avoid standard plastic spatulas, which can degrade upon contact with pure sulfonyl chlorides.

Step 4: Temperature Control Suspend your nucleophile (amine) and base (e.g., triethylamine or pyridine) in an anhydrous solvent and cool the mixture to 0°C using an ice bath.

Step 5: Addition Sequence Always add the 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride slowly and dropwise to the chilled nucleophile mixture. Causality: Adding the reagent dropwise allows the surrounding solvent to act as a heat sink, preventing thermal runaway and the generation of unwanted side-products.

Quenching and Disposal Plan

Excess 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride must be actively neutralized (quenched) before standard waste disposal. Discharging unquenched sulfonyl chlorides into an aqueous waste carboy will cause violent pressure buildup[2].

Step-by-Step Quenching Protocol:

  • Cooling: Transfer the completed reaction vessel to an ice-water bath (0°C) to suppress the kinetic energy of the impending quench[2].

  • Base Preparation: In a separate, oversized beaker (at least 3x the reaction volume), prepare a saturated, cold aqueous solution of a weak base (e.g., Sodium Bicarbonate, NaHCO₃)[2].

  • Slow Addition: Slowly add the unreacted reaction mixture dropwise into the vigorously stirred cold NaHCO₃ solution[2].

  • Venting (Self-Validation): Ensure the fume hood sash is lowered. The neutralization of generated HCl by NaHCO₃ will evolve significant CO₂ gas. Self-validating cue: Once the vigorous bubbling (gas evolution) ceases, the system visually confirms that the excess sulfonyl chloride has been fully neutralized.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the desired sulfonamide product into an organic solvent, and segregate the neutralized aqueous layer into the appropriate aqueous waste stream.

Quenching start Unreacted Sulfonyl Chloride in Reaction Mixture cool Cool Mixture to 0°C (Ice Bath) start->cool drop Dropwise Addition Under Vigorous Stirring cool->drop base Prepare Cold NaHCO3 (aq) in Oversized Vessel base->drop vent Ventilate Evolved CO2 (Fume Hood) drop->vent Neutralization sep Phase Separation & Waste Segregation vent->sep Gas Ceases

Step-by-step operational workflow for quenching excess sulfonyl chlorides.

Emergency Spill Response

In the event of a localized spill outside the fume hood, immediate and calculated action is required to prevent inhalation injuries.

  • Evacuation: Immediately evacuate non-essential personnel from the area and ensure maximum room ventilation[2].

  • Containment (NO WATER): Do not use water or combustible materials like paper towels directly on the spill[2],[3]. Water will trigger a violent release of HCl gas.

  • Absorption: Cover the spill completely with a 2[2].

  • Collection & Disposal: Using non-sparking tools, sweep up the absorbed material and place it into a tightly sealed, chemically compatible hazardous waste container for institutional disposal[4].

References

  • Title: Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride Source: Cole-Parmer URL: [Link]

Sources

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